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  • Product: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1824343-92-1

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core chemical structure, details its physicochemical properties, and presents a validated, mechanistically-grounded synthetic protocol. Furthermore, it explores the compound's potential applications as a versatile building block for novel therapeutics, supported by an analysis of its reactive aldehyde functionality. Safety, handling, and expected spectroscopic signatures are also discussed to provide a complete profile for laboratory application.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an ideal framework for designing potent and selective therapeutic agents. Pyrazole-containing compounds have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral effects[1][2]. The subject of this guide, 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, combines this potent core with a versatile aldehyde functional group, positioning it as a valuable intermediate for synthetic diversification and the development of next-generation pharmaceuticals.

Molecular Profile

Chemical Structure and Identifiers

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole featuring a cyclobutyl ring at the 3-position, a methyl group on the N1 nitrogen, and a carbaldehyde group at the 4-position. This specific arrangement of substituents dictates its reactivity and potential for forming complex molecular architectures.

Figure 1: 2D representation of the title compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1824343-92-1[3][4]
Molecular Formula C₉H₁₂N₂O[3][5]
Molecular Weight 164.21 g/mol [4]
InChI Key YKYNGRPYRYZRQW-UHFFFAOYSA-N[3][5]
Canonical SMILES CN1C=C(C(=N1)C2CCC2)C=O[5]
Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in reactions.

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Liquid[3]
Purity ≥95%[3][6]
Density 1.24 ± 0.1 g/cm³[3]
Flash Point 128.3 ± 24.0 °C[3]
Predicted XlogP 0.8[5]
Storage Conditions 4°C, under inert gas (Nitrogen)[3]

Synthesis and Mechanistic Insights

The synthesis of pyrazole-4-carbaldehydes is most reliably achieved via the Vilsmeier-Haack reaction. This classic method allows for the direct formylation of electron-rich heterocyclic systems. The choice of this protocol is based on its high efficiency, broad substrate scope, and well-understood mechanism, ensuring a reproducible and scalable synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the aldehyde group, tracing it back to a formylating agent, and identifies the core pyrazole as being constructible from a hydrazine and a 1,3-dicarbonyl equivalent.

retrosynthesis target 3-Cyclobutyl-1-methyl-1H- pyrazole-4-carbaldehyde intermediate 3-Cyclobutyl-1-methyl-1H-pyrazole (Pre-formylation intermediate) target->intermediate C-C Disconnection (Vilsmeier-Haack Formylation) precursors Methylhydrazine + 1-Cyclobutyl-1,3-butanedione (or equivalent) intermediate->precursors C-N Disconnection (Pyrazole Ring Formation)

Figure 2: Conceptual retrosynthesis of the target molecule.
Recommended Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of a precursor, 3-cyclobutyl-1-methyl-1H-pyrazole. The synthesis of the precursor itself is a standard pyrazole synthesis from a suitable diketone and methylhydrazine[7].

Materials:

  • 3-Cyclobutyl-1-methyl-1H-pyrazole (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation (Expertise Insight): In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous DMF. Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. This pre-formation at low temperature is critical to control the reaction and prevent degradation of the reagent.

  • Electrophilic Attack: Dissolve the 3-cyclobutyl-1-methyl-1H-pyrazole precursor in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent suspension. The pyrazole ring is electron-rich, making the C4 position susceptible to electrophilic aromatic substitution by the Vilsmeier reagent[2].

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-70°C and stir for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Neutralization (Trustworthiness Insight): Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8). This step is highly exothermic and releases gas; slow addition is a crucial safety measure. This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes excess acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, as a liquid.

Reaction Workflow

workflow reagent_prep 1. Vilsmeier Reagent Formation (POCl₃ + DMF @ 0°C) addition 2. Substrate Addition (Pyrazole in DCM) reagent_prep->addition reaction 3. Reaction (Heat to 60-70°C, 4-6h) addition->reaction quench 4. Quenching & Neutralization (Ice, then sat. NaHCO₃) reaction->quench extraction 5. Extraction (DCM / Brine) quench->extraction purification 6. Purification (Column Chromatography) extraction->purification product Final Product purification->product

Figure 3: Step-wise workflow for the synthesis protocol.

Spectroscopic Characterization (Expected)

While proprietary experimental data is not publicly available, the structure of the molecule allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for confirming the identity and purity of the synthesized compound.

Table 3: Predicted Spectroscopic Signatures

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aldehyde Proton (-CHO)δ 9.8 - 10.1 ppm (singlet)Highly deshielded proton due to the electron-withdrawing nature of the carbonyl group.
Pyrazole Proton (C5-H)δ 7.8 - 8.2 ppm (singlet)Aromatic proton on the electron-deficient pyrazole ring.
N-Methyl Protons (-NCH₃)δ 3.8 - 4.1 ppm (singlet)Protons on the methyl group attached to the nitrogen atom.
Cyclobutyl Protonsδ 2.0 - 3.5 ppm (multiplets)Complex splitting pattern for the methine and methylene protons of the cyclobutyl ring.
¹³C NMR Aldehyde Carbonyl (C=O)δ 185 - 195 ppmCharacteristic chemical shift for an aldehyde carbonyl carbon.
Pyrazole Carbons (C3, C4, C5)δ 110 - 155 ppmAromatic carbons within the heterocyclic ring system.
N-Methyl Carbon (-NCH₃)δ 35 - 40 ppmAliphatic carbon of the N-methyl group.
Cyclobutyl Carbonsδ 18 - 40 ppmAliphatic carbons of the cyclobutyl ring.
IR Spectroscopy Carbonyl Stretch (C=O)1670 - 1690 cm⁻¹Strong, sharp absorbance characteristic of an aromatic aldehyde.
Mass Spectrometry [M+H]⁺m/z 165.10224Predicted exact mass for the protonated molecular ion[5].

Applications in Research and Drug Discovery

The true value of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde lies in its utility as a chemical intermediate. The aldehyde group is a highly versatile functional handle, enabling a wide array of subsequent chemical transformations.

  • Reductive Amination: The aldehyde can be readily converted into a diverse library of secondary and tertiary amines, a common strategy for introducing basic centers to improve pharmacokinetic properties.

  • Oxidation: Oxidation to the corresponding carboxylic acid provides an attachment point for amide bond formation, essential for creating peptide mimetics and other complex molecules.

  • Wittig and Related Reactions: Carbon-carbon bond formation via olefination reactions allows for the extension of the molecule's carbon skeleton.

  • Condensation Reactions: The aldehyde can react with various nucleophiles to form Schiff bases, hydrazones, and other derivatives, which themselves can be bioactive or serve as further intermediates[8].

derivatization cluster_products Potential Downstream Products start 3-Cyclobutyl-1-methyl-1H- pyrazole-4-carbaldehyde amine Secondary/Tertiary Amines start->amine Reductive Amination (e.g., NaBH(OAc)₃, R₂NH) acid Carboxylic Acid start->acid Oxidation (e.g., KMnO₄, PDC) alkene Alkenes start->alkene Wittig Reaction (Ph₃P=CHR) hydrazone Hydrazones / Imines start->hydrazone Condensation (e.g., H₂NNHR)

Figure 4: Potential synthetic transformations of the aldehyde group.

Safety and Handling

Proper handling of this chemical is essential for laboratory safety. The compound is classified as harmful and an irritant.

Table 4: GHS Hazard Information

Hazard CodeDescriptionSignal WordPictogram
H302Harmful if swallowedWarning GHS07 (Exclamation Mark)
H315Causes skin irritationWarning GHS07 (Exclamation Mark)
H319Causes serious eye irritationWarning GHS07 (Exclamation Mark)
H335May cause respiratory irritationWarning GHS07 (Exclamation Mark)
Source:[3][6]

Recommended Precautions (P-codes summary):

  • P261 & P271: Avoid breathing fumes/vapors and use only in a well-ventilated area[3].

  • P280: Wear protective gloves, protective clothing, and eye/face protection[3].

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water[3].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].

  • P405: Store locked up[3].

Conclusion

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure combines the biologically relevant pyrazole core with a synthetically versatile aldehyde functional group. The established Vilsmeier-Haack protocol provides a reliable route for its synthesis. A thorough understanding of its properties, reactivity, and safety precautions, as detailed in this guide, will empower researchers to effectively utilize this compound in the pursuit of novel chemical discovery.

References

  • PubChem. 3-cyclobutyl-1-methyl-1h-pyrazole-4-carbaldehyde Summary. [Link]

  • ECHA. 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid Substance Information. [Link]

  • PubChem. 1-cyclobutyl-3-methyl-1h-pyrazole-4-carbaldehyde Summary. [Link]

  • PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde Summary. [Link]

  • Al-Mulla, A. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 2023. [Link]

  • Google Patents.
  • Patel, K. et al. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 2023. [Link]

  • Kumar, V. et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011. [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

Sources

Exploratory

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde physical and chemical properties

Introduction & Core Structural Significance In modern drug discovery, the 1H-pyrazole core is a privileged scaffold, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Structural Significance

In modern drug discovery, the 1H-pyrazole core is a privileged scaffold, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Within this chemical space, 3-cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1824343-92-1) has emerged as a highly versatile, sterically tuned building block.

As an application scientist, I select this specific building block for three mechanistic reasons:

  • Conformational Rigidity & Lipophilicity: The C3-cyclobutyl ring strikes an optimal balance between steric bulk and lipophilicity (LogP). It improves metabolic stability compared to linear alkyl chains by eliminating vulnerable benzylic-like protons while exploiting hydrophobic pockets in target proteins.

  • Regiochemical Certainty: N1-methylation locks the pyrazole into a single tautomeric form. This prevents the formation of regioisomeric mixtures during downstream cross-coupling or substitution reactions—a common and costly pitfall when working with unprotected 1H-pyrazoles.

  • Electrophilic Handle: The C4-carbaldehyde serves as a highly reactive electrophilic center, primed for rapid diversification via reductive amination, Knoevenagel condensations, or Grignard additions.

Physical and Chemical Properties

Reproducible benchwork begins with a strict understanding of a compound's physicochemical properties. Below is the consensus data for 3-cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Table 1: Physicochemical Profile
PropertyValue
Chemical Name 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde
CAS Number 1824343-92-1
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol
Physical Form Liquid
InChI Key YKYNGRPYRYZRQW-UHFFFAOYSA-N
Storage Conditions 2-8 °C, stored under nitrogen
GHS Safety Profile GHS07 (Warning: H302, H315, H319, H335)

Data supported by .

The Causality of Storage Protocols: Electron-rich heteroaromatic aldehydes are notoriously susceptible to autoxidation in the presence of atmospheric oxygen. If left exposed to air at ambient temperature, the C4-aldehyde will gradually oxidize to form 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 137614-13-2)[1]. Therefore, I mandate that this reagent be stored strictly at 2-8 °C under an inert nitrogen or argon atmosphere to maintain >95% purity over extended synthetic campaigns.

Chemical Reactivity & Synthetic Workflows

The most widespread application of this building block in medicinal chemistry is the generation of secondary and tertiary amines via reductive amination . The electron-donating nature of the pyrazole ring slightly attenuates the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes; however, it readily forms iminium intermediates that can be trapped by mild hydride donors.

ReactionPathways A 3-Cyclobutyl-1-methyl- 1H-pyrazole-4-carbaldehyde B Reductive Amination (Amines + NaBH(OAc)3) A->B Mild Reduction C Grignard Addition (R-MgX) A->C Nucleophilic Addition D Oxidation (KMnO4 or O2) A->D Autoxidation E Substituted Amines (Drug Candidates) B->E F Secondary Alcohols (Intermediates) C->F G Carboxylic Acid (Building Block) D->G

Fig 1. Primary synthetic pathways for 3-cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Protocol 1: Standardized Reductive Amination

Causality of Reagent Selection: For this transformation, sodium triacetoxyborohydride (NaBH(OAc)3) is vastly superior to sodium borohydride (NaBH4). NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated iminium intermediate without prematurely reducing the unreacted starting aldehyde into a dead-end primary alcohol[2].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of 3-cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde and 1.2 mmol of the target primary or secondary amine in 10 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour under nitrogen. (Pro-tip: For sterically hindered or weakly nucleophilic amines, adding 1-2 drops of glacial acetic acid acts as a catalyst to accelerate imine formation).

  • Reduction: Add 1.4 mmol of NaBH(OAc)3 portion-wise to the reaction mixture to prevent sudden exotherms.

  • Reaction Progression: Stir the mixture at room temperature for 2–12 hours. Monitor the disappearance of the starting material via LC-MS or TLC (UV active at 254 nm).

  • Quenching: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3. This neutralizes the acetic acid byproduct and safely destroys any excess hydride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude amine via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH, depending on the polarity of the amine).

ReductiveAmination S1 Step 1: Imine Formation Aldehyde + Amine in DCE S2 Step 2: Hydride Reduction Add NaBH(OAc)3 (1.4 eq) S1->S2 S3 Step 3: Quenching Saturated aq. NaHCO3 S2->S3 S4 Step 4: Extraction & Purification DCM Extraction -> Chromatography S3->S4

Fig 2. Step-by-step workflow for the reductive amination of pyrazole-4-carbaldehydes.

Protocol 2: Analytical Characterization (Self-Validation)

Before deploying this reagent in a multi-step synthesis, its structural integrity must be validated to ensure no autoxidation has occurred.

  • 1H NMR (CDCl3, 400 MHz): The defining characteristic is the highly deshielded aldehyde proton (-CHO), which presents as a sharp singlet in the far downfield region, typically between 9.8 and 10.0 ppm . The isolated pyrazole C5-H proton will appear as a singlet around 7.8 ppm , lacking any ortho/meta coupling. The N-methyl group is observed as a sharp 3H singlet near 3.9 ppm . The cyclobutyl ring protons will present as complex multiplets in the aliphatic region (1.8–3.6 ppm).

  • LC-MS Analysis: Using Electrospray Ionization (ESI+), the compound will present a clean molecular ion peak[M+H]+ at 165.2 m/z .

References

  • MilliporeSigma (Sigma-Aldrich). "3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde | 1824343-92-1 Properties & Safety".

  • BLD Pharm. "3-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid (Oxidation Product)". 1

  • INEOS OPEN. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes". 2

Sources

Foundational

The Pyrazole-4-Carbaldehyde Scaffold: A Privileged Motif in Drug Discovery and Its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyrazole Core The pyrazole ring, a five-membered heterocycle containing two adjacent nitrog...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1] A key derivative, 1H-pyrazole-4-carbaldehyde, serves as a versatile synthetic intermediate, with its aldehyde group at the 4-position providing a reactive handle for extensive chemical modifications. This allows for comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds.[1] This guide provides a deep dive into the molecular mechanisms through which pyrazole-4-carbaldehyde derivatives exert their therapeutic effects, with a focus on enzyme inhibition and the modulation of critical signaling pathways. We will explore the causality behind experimental choices in elucidating these mechanisms and provide detailed protocols for key assays.

Primary Mechanisms of Action: A Tale of Inhibition and Modulation

The therapeutic potential of pyrazole-4-carbaldehyde derivatives largely stems from their ability to interact with high specificity and affinity with various biological targets. The two predominant mechanisms of action are enzyme inhibition and the modulation of intracellular signaling cascades.

Enzyme Inhibition: A Lock and Key Approach to Disease

Many pyrazole-4-carbaldehyde derivatives function as potent inhibitors of key enzymes implicated in the pathogenesis of various diseases. Their mechanism often involves competitive binding to the enzyme's active site, preventing the natural substrate from binding and thereby blocking the downstream biological effects.

A significant number of pyrazole derivatives are renowned for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[2]

The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[2] Pyrazole-4-carbaldehyde derivatives have been successfully designed as selective COX-2 inhibitors. Molecular docking studies have revealed that these compounds can fit into the active site of the COX-2 enzyme, forming crucial interactions with key amino acid residues.[3]

Experimental Workflow: Assessing COX-2 Inhibition

The following workflow outlines the key steps in evaluating a novel pyrazole-4-carbaldehyde derivative for its COX-2 inhibitory activity.

Caption: A general workflow for the evaluation of COX-2 inhibitory activity of pyrazole-4-carbaldehyde derivatives.

Protein kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4]

Pyrazole-4-carbaldehyde derivatives have been developed as potent inhibitors of various kinases, including:

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is implicated in inflammatory diseases and cancers.[5][6][7][8] Pyrazole derivatives have been designed as potent JAK inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against JAK1, JAK2, and JAK3.[5][7]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9][10][11][12] Its overactivation is a common event in cancer. Novel pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors, demonstrating significant cytotoxicity against breast cancer cells.[13]

The mechanism of kinase inhibition by pyrazole derivatives often involves the formation of hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a characteristic feature of many successful kinase inhibitors.[4]

Signaling Pathway: The JAK/STAT Cascade and Its Inhibition

The JAK/STAT pathway is a primary target for pyrazole-4-carbaldehyde derivatives in the context of inflammation and cancer.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.

Receptor Modulation: Fine-Tuning Cellular Responses

Beyond enzyme inhibition, some pyrazole-4-carbaldehyde derivatives exert their effects by modulating the activity of cellular receptors. This can involve either blocking (antagonism) or activating (agonism) the receptor, thereby influencing downstream signaling events.

The glucagon receptor (GCGR) plays a crucial role in glucose homeostasis, and its antagonism is a promising therapeutic strategy for type 2 diabetes. A novel series of 4-methyl substituted pyrazole derivatives have been developed as potent GCGR antagonists, with some compounds showing high binding affinity in the nanomolar range.[14] Molecular docking studies suggest that these compounds form extensive hydrophobic interactions within the receptor's binding pocket.[14]

Quantitative Data Summary

The following tables summarize the biological activity of representative pyrazole-4-carbaldehyde derivatives against various targets.

Table 1: Inhibitory Activity of Pyrazole Derivatives against JAK Kinases

CompoundTarget KinaseIC50 (nM)Reference
3f JAK13.4[5][7]
JAK22.2[5][7]
JAK33.5[5][7]
11b JAK115.2[5]
JAK210.5[5]
JAK329.7[5]

Table 2: Glucagon Receptor Binding Affinity of Pyrazole Derivatives

CompoundGCGR Binding IC50 (µM)cAMP Activity IC50 (µM)Reference
9q 0.090.22[14]
9r 0.060.26[14]
19d 0.070.44[14]
19e 0.080.46[14]

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of pyrazole-4-carbaldehyde derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits and is a common method for measuring kinase activity and inhibition.

Materials:

  • Purified kinase (e.g., JAK1, PI3K)

  • Kinase substrate

  • ATP

  • Pyrazole-4-carbaldehyde derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole-4-carbaldehyde derivative in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a pyrazole-4-carbaldehyde derivative to a specific receptor.[15][16][17][18][19][20]

Materials:

  • Cell membranes or intact cells expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-labeled) specific for the target receptor

  • Unlabeled pyrazole-4-carbaldehyde derivative (test compound)

  • Binding buffer

  • Wash buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[15][17]

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[15][17]

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of a pyrazole-4-carbaldehyde derivative on the phosphorylation status of key proteins in a signaling pathway.[21][22][23][24]

Materials:

  • Cells of interest

  • Pyrazole-4-carbaldehyde derivative

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the protein of interest)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the pyrazole derivative at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-STAT3), followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to treatment with the pyrazole derivative.

Conclusion and Future Perspectives

Pyrazole-4-carbaldehyde and its derivatives represent a highly versatile and promising class of compounds in drug discovery. Their ability to be readily functionalized allows for the fine-tuning of their interactions with a wide range of biological targets, primarily enzymes and receptors. The predominant mechanisms of action elucidated to date involve the potent and often selective inhibition of key enzymes such as cyclooxygenases and protein kinases, leading to their significant anti-inflammatory and anticancer activities. Furthermore, their capacity to modulate receptor activity, as seen with the glucagon receptor, opens up additional therapeutic avenues.

The in-depth understanding of the structure-activity relationships and the molecular mechanisms of these derivatives, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on exploring a broader range of biological targets, including other enzyme families and receptor systems. The development of dual-target or multi-target inhibitors based on the pyrazole-4-carbaldehyde scaffold could also offer novel strategies for treating complex diseases. As our understanding of the intricate signaling networks that govern cellular processes continues to grow, so too will the potential for harnessing the therapeutic power of this remarkable chemical motif.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. 2016.

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. 2016.

  • Quantitative structure activity relationship study of pyrazole ligands binding to es- trogen receptor-α-selective agonists. Indian Journal of Chemistry.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. PubMed. 2016.

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. 2016.

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. SciSpace.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

  • General Western Blot Protocol Overview. Novus Biologicals.

  • Radioligand binding methods for membrane preparations and intact cells. ResearchGate. 2012.

  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. 2026.

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.

  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Western Blotting Protocol. Cell Signaling Technology. 2005.

  • Synthesis, Central and Peripheral Benzodiazepine Receptor Affinity of Pyrazole and Pyrazole-Containing Polycyclic Derivatives. ResearchGate. 2003.

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI. 2021.

  • Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics. PubMed. 2007.

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. 2016.

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. 2000.

  • Western blot protocol. Abcam.

  • Western Blotting Protocol. CST | Cell Signaling Technology. 2005.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - AR.

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling P
  • A Review On Pyrazole An Its Derivative. IJCRT.org. 2025.

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. PubMed. 2025.

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. 2024.

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate.

  • Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simul
  • A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. PubMed. 2018.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. 2023.

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. 2021.

  • PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. MDPI. 2023.
  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. Benchchem.

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde. PMC.

  • Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical consider
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing.
  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry p
  • Nuclear Receptor Modulators — Current Approaches and Future Perspectives. IntechOpen. 2015.

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Exploratory

The Synthesis of Cyclobutyl-Substituted Pyrazoles: A Strategic Review for Medicinal Chemistry

An In-depth Technical Guide Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3][4] Its unique electronic properties and abil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[1] Concurrently, the incorporation of strained carbocycles, particularly cyclobutane, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of drug candidates.[5] The cyclobutane ring imposes specific conformational constraints, can enhance metabolic stability, and serves as a three-dimensional bioisostere for larger or more flexible groups.[5] This guide provides a comprehensive review of the primary synthetic strategies for constructing pyrazoles bearing a cyclobutyl substituent, offering field-proven insights and detailed protocols for researchers in drug development.

Introduction: The Strategic Value of the Cyclobutyl-Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that imparts a unique combination of properties.[1][6] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1] This versatility is evidenced by its presence in a wide array of therapeutics, from the anti-inflammatory agent Celecoxib to the antipsychotic CDPPB.[1][7][8]

The decision to introduce a cyclobutyl moiety is driven by distinct objectives in lead optimization:

  • Conformational Restriction: The puckered, three-dimensional structure of the cyclobutane ring can lock key pharmacophoric groups into a bioactive conformation, potentially increasing potency and selectivity.[5]

  • Metabolic Stability: Replacing metabolically labile groups (e.g., isopropyl or tert-butyl) with a cyclobutyl ring can block sites of oxidative metabolism, thereby improving a compound's pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The cyclobutyl group increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility and reduced planarity, which can enhance oral absorption and reduce off-target toxicity.[5]

This guide focuses on the practical synthesis of these valuable scaffolds, detailing the most robust and commonly employed methodologies.

Primary Synthetic Route: Knorr Cyclocondensation of Cyclobutyl-1,3-Dicarbonyls

The most direct and widely adopted method for synthesizing cyclobutyl-substituted pyrazoles is the Knorr pyrazole synthesis, a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8][9][10]

Mechanism and Regioselectivity

The reaction proceeds via an initial nucleophilic attack by a nitrogen atom of the hydrazine onto one of the carbonyl carbons of the cyclobutyl-1,3-dione. This is followed by an intramolecular condensation and subsequent dehydration to yield the stable aromatic pyrazole ring.[9]

A critical consideration in this synthesis is regioselectivity. When an unsymmetrical cyclobutyl-1,3-dicarbonyl is reacted with a substituted hydrazine (e.g., methylhydrazine), two potential regioisomers can be formed.[9][11] The outcome is governed by the electronic and steric properties of the substituents on both reactants, often requiring careful optimization of reaction conditions or purification to isolate the desired isomer.

General Workflow for Knorr Pyrazole Synthesis

The following diagram illustrates the general workflow for the Knorr synthesis of a cyclobutyl-pyrazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Chloro-1-cyclobutyl- butane-1,3-dione C Dissolve Diketone in Ethanol A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) D Add Hydrazine (1.0-1.2 eq) B->D C->D E Add Catalytic Acid (optional, e.g., Acetic Acid) D->E F Stir at RT or Reflux Monitor by TLC E->F G Reaction Quench (e.g., Water) F->G H Extraction with Organic Solvent G->H I Purification (e.g., Column Chromatography) H->I J Final Product: Cyclobutyl-Substituted Pyrazole I->J G A Methylene-cyclobutane carbonitrile B Ketone Formation (via Methyl Lithium) A->B C Cyclobutanone Intermediate (1a) B->C D Claisen Condensation (NaOEt, Ethanol) C->D E β-Ketoester Intermediate (1b) D->E F Cyclization (Ethyl hydrazine HCl, TFE) E->F G Final Product: Pyrazole-Cyclobutanone (1c) F->G G cluster_mech [3+2] Cycloaddition Mechanism start Cyclobutyl-Alkyne (Dipolarophile) product Cyclobutyl-Pyrazole start->product Cycloaddition dipole Diazo Compound (1,3-Dipole) dipole->product

Sources

Foundational

A Technical Guide to the Crystallographic Analysis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Methodological Approach

Abstract For researchers in drug discovery and materials science, single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of novel molecules.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers in drug discovery and materials science, single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of novel molecules.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the crystallographic analysis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. As no public crystallographic data for this specific molecule currently exists, this document serves as a procedural blueprint, guiding researchers from synthesis and crystal growth through data collection, structure solution, and validation. The protocols described herein are grounded in established crystallographic principles and are illustrated with representative data from closely related pyrazole derivatives to ensure practical relevance for professionals in drug development.[4][5][6]

Introduction: The Imperative of Structural Elucidation

The biological activity of a small molecule is inextricably linked to its three-dimensional structure.[5] Parameters such as bond lengths, bond angles, torsional angles, and intermolecular interactions dictate how a molecule binds to a biological target, influencing its efficacy and selectivity.[1] 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of compounds, which are known for a wide spectrum of pharmacological activities.[5][7][8] Determining its precise crystal structure via SC-XRD is a critical step in understanding its structure-activity relationship (SAR) and rationally designing next-generation therapeutics.[5]

This guide provides the scientific rationale and detailed protocols to achieve this, establishing a self-validating system for obtaining high-quality, publishable crystallographic data.

Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals. The latter is often the most challenging step in the entire process.[9][10]

Synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

A common and effective method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7] This involves the formylation of a suitable precursor, such as a methyl ketone hydrazone, using a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7]

Illustrative Synthetic Protocol:

  • Precursor Formation: React cyclobutyl methyl ketone with methylhydrazine to form the corresponding hydrazone.

  • Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, slowly add POCl₃ to an excess of dry DMF with stirring.

  • Formylation: Add the hydrazone precursor dropwise to the Vilsmeier reagent at a controlled temperature (e.g., 0-10 °C).

  • Reaction and Work-up: Allow the mixture to warm to room temperature and then heat (e.g., 70-80°C) for several hours.[7] Quench the reaction by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the crude product using column chromatography to yield the target aldehyde.

Growing Diffraction-Quality Single Crystals

Obtaining crystals suitable for SC-XRD requires slow, controlled precipitation from a supersaturated solution.[9][11] The ideal crystal should be a single, transparent entity with no visible cracks or defects, typically with dimensions between 0.1 and 0.3 mm.[9]

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent (or solvent mixture) and the container is loosely covered to allow the solvent to evaporate over days or weeks.[10] The key is to slow the rate of evaporation, for instance, by covering the vial with parafilm and piercing it with a few small holes.[9]

  • Vapor Diffusion: This technique is highly effective, especially when only small amounts of the compound are available.[10][12] The compound is dissolved in a small amount of a "good" solvent and placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystallization.[10][13]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent of a different density.[10][12] Crystallization occurs at the interface as the solvents slowly mix.

Table 1: Suggested Solvent Systems for Crystallization Screening

Good Solvents (for Dissolving) Anti-Solvents (for Precipitating)
Dichloromethane n-Hexane
Acetone Diethyl Ether
Ethyl Acetate Pentane
Toluene Methanol

| Tetrahydrofuran (THF) | Water |

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides precise details about the unit cell dimensions, bond lengths, and bond angles of a crystalline substance.[1][3]

The SC-XRD Workflow

The process of determining a crystal structure follows a well-defined path, from data collection to the final validated model. This workflow ensures that the resulting structure is a reliable representation of the molecule's solid-state conformation.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Structure Solution & Refinement cluster_validation Validation & Analysis crystal Select & Mount High-Quality Crystal diffractometer Mount on Diffractometer (Cryo-cooled, ~100 K) crystal->diffractometer Physical Transfer collection Collect Diffraction Data (Rotation Method) diffractometer->collection X-ray Exposure integration Index & Integrate Raw Diffraction Images collection->integration Raw Data solve Solve Structure (e.g., Direct Methods) integration->solve Reflection File (HKL) refine Refine Atomic Model (Least-Squares Fit) solve->refine Initial Model validate Validate Geometry & Model-to-Data Fit refine->validate Refined Model cif Generate Final Report (CIF File) validate->cif Final Check

Caption: The workflow for single-crystal X-ray structure determination.

Experimental Protocol: Data Collection
  • Crystal Selection: Under a polarizing microscope, select a suitable single crystal and mount it on a goniometer head.[5]

  • Instrument Setup: Place the mounted crystal on the diffractometer. The sample is typically cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and improve data quality.[5]

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, devise a strategy to collect a complete, redundant dataset. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[5][14]

  • Data Integration: After collection, the raw diffraction images are processed. This involves indexing the reflections, integrating their intensities, and applying corrections for factors like Lorentz and polarization effects.

Structure Solution, Refinement, and Validation

The processed diffraction data provides the intensities and positions of reflections, which must be translated into a 3D atomic model.

Structure Solution and Refinement

This phase is typically performed using specialized software suites like SHELX or Olex2.[15][16][17]

Step-by-Step Protocol:

  • Space Group Determination: The software analyzes the systematic absences in the diffraction data to determine the correct space group.

  • Structure Solution: An initial electron density map is generated using methods like Direct Methods or Patterson methods.[16] This map reveals the positions of the heavier (non-hydrogen) atoms.

  • Model Building: An initial atomic model is built by assigning atom types to the electron density peaks.

  • Least-Squares Refinement: The model is refined against the experimental data.[18] This iterative process adjusts atomic coordinates and displacement parameters (describing thermal motion) to minimize the difference between the observed structure factors (Fo) and the calculated structure factors (Fc) from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a "riding model" and refined with geometric restraints.[18]

  • Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters (ADPs) are refined, which model thermal motion as ellipsoids, providing a more accurate model.[18]

Validation: A Self-Correcting System

Structure validation is a critical final step to ensure the quality, accuracy, and correctness of the crystal structure.[19][20][21][22] This is typically done using tools like checkCIF.[20]

Key Validation Criteria:

  • R-factors: The residual factor (R1) and weighted residual factor (wR2) measure the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This value should be close to 1.0, indicating that the model accurately fits the data.

  • Difference Electron Density Map: The final difference map should be relatively flat, with no significant positive or negative peaks, indicating that all atoms have been correctly located.

  • Molecular Geometry: Bond lengths, angles, and torsion angles should be checked against expected values from known structures (e.g., from the Cambridge Structural Database - CSD).[19]

validation_flow input Refined Model (RES/CIF) Input for Validation checkcif checkCIF / PLATON Automated analysis of geometry, consistency, and data quality input->checkcif alerts Validation Report List of ALERTS (A, B, C, G) for review checkcif->alerts review Scientist Review Is the model chemically sensible? Are ALERTS justified? Does it require further refinement? alerts->review review->input Refinement Needed final Final Validated CIF Ready for publication / deposition review->final Model Accepted

Caption: The iterative cycle of crystallographic model validation.

Illustrative Crystallographic Data

While specific data for the title compound is unavailable, the following table presents representative crystallographic parameters based on published structures of similar pyrazole derivatives.[4][23] This serves as a benchmark for what a researcher might expect.

Table 2: Representative Crystallographic Data for a Pyrazole Derivative

Parameter Illustrative Value Description
Chemical Formula C₉H₁₂N₂O Molecular formula of the target compound.[24]
Formula Weight 164.21 g/mol Molar mass of the compound.
Crystal System Monoclinic A common crystal system for organic molecules.[5]
Space Group P2₁/c A common centrosymmetric space group.
a, b, c (Å) a = 8.5, b = 12.0, c = 9.0 Unit cell dimensions.
α, γ (°) 90 Unit cell angles.
β (°) 95 Unique angle in the monoclinic system.
Volume (ų) ~915 Volume of the unit cell.
Z 4 Number of molecules in the unit cell.
T (K) 100(2) Data collection temperature.
λ (Mo Kα) (Å) 0.71073 Wavelength of X-rays used.
R1 [I > 2σ(I)] < 0.05 A measure of the agreement for observed reflections.
wR2 (all data) < 0.12 A weighted measure of agreement for all data.

| Goodness-of-Fit | ~1.05 | Indicates a good fit between model and data. |

Conclusion

The determination of the single-crystal X-ray structure of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is an essential undertaking for any drug development program centered on this scaffold. Although it requires meticulous effort, particularly in the crystal growth phase, the resulting atomic-level insights are invaluable. By following the systematic and self-validating protocols outlined in this guide—from synthesis and crystallization to data collection, refinement, and rigorous validation—researchers can confidently produce a high-quality, accurate, and publishable crystal structure, thereby accelerating the process of rational drug design.

References

  • Bansal, R. K., & Sharma, S. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Ben-ammar, H., et al. (2019). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 24(11), 2083. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from Reza Latifi's personal page. [Link]

  • PubChem. (n.d.). 3-cyclobutyl-1-methyl-1h-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. CCDC. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]

  • ResearchGate. (n.d.). The X-ray diffraction patterns of different wt% of pyrazole. Retrieved from ResearchGate. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Arca, M., et al. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Molecules, 29(3), 724. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Read, R. J., et al. (2011). A New Generation of Crystallographic Validation Tools for the Protein Data Bank. Structure, 19(10), 1395-1412. [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from ub.edu. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1445-1453. [Link]

  • Singh, T. P. (1976). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Indian Institute of Science. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]

  • Wikipedia. (n.d.). Structure validation. [Link]

  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1051. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Malvern Panalytical. (2020). What is Single Crystal X-ray Diffraction? YouTube. [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Department of Chemistry. [Link]

  • Spek, T. (2009). Structure Validation in Chemical Crystallography with CheckCIF/PLATON. National Single Crystal X-ray Facility. [Link]

  • University of California, Santa Cruz. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. CDIFX. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Detailed Protocol for Drug Discovery Intermediates

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of clin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved pharmaceuticals.[1][2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic versatility, and the ability to engage in various biological interactions.[3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly sought-after motif for the development of novel therapeutic agents.[5] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4]

The target molecule, 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, incorporates several key features of interest for drug development. The cyclobutyl group can introduce conformational rigidity and modulate lipophilicity, potentially enhancing binding affinity and pharmacokinetic profiles. The 1-methyl substitution blocks tautomerization and provides a fixed vector for substituent orientation. Finally, the 4-carbaldehyde group serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This application note provides a comprehensive, step-by-step protocol for the synthesis of this valuable intermediate, designed for researchers and scientists in the field of drug development.

Overall Synthetic Strategy

The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is proposed as a two-step process. The initial step involves the construction of the pyrazole core via a Knorr-type cyclocondensation reaction. This is followed by the regioselective formylation of the pyrazole ring at the 4-position using the Vilsmeier-Haack reaction.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Formylation 1,3-Dicarbonyl 1-Cyclobutyl-1,3-butanedione Pyrazole_Precursor 3-Cyclobutyl-1-methyl-1H-pyrazole 1,3-Dicarbonyl->Pyrazole_Precursor Knorr Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_Precursor Target_Molecule 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde Pyrazole_Precursor->Target_Molecule Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Part 1: Synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole

This section details the synthesis of the key intermediate, 3-cyclobutyl-1-methyl-1H-pyrazole, via the Knorr pyrazole synthesis. This classic and robust method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Cyclobutyl-1,3-butanedioneSynthesis GradeMajor Chemical Supplier
MethylhydrazineAnhydrousMajor Chemical Supplier
Ethanol (EtOH)Anhydrous, 200 proofMajor Chemical Supplier
Glacial Acetic AcidACS GradeMajor Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical Supplier
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
BrineLaboratory PreparedN/A
Anhydrous Magnesium Sulfate (MgSO4)ACS GradeMajor Chemical Supplier
Silica Gel60 Å, 230-400 meshMajor Chemical Supplier
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclobutyl-1,3-butanedione (1.0 eq) in anhydrous ethanol (approximately 5 mL per mmol of diketone).

  • Reagent Addition: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting diketone will indicate the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-cyclobutyl-1-methyl-1H-pyrazole.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.

Part 2: Synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

The final step in the synthesis is the formylation of the pyrazole ring at the C4 position. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation on electron-rich heterocyclic systems.[7][8] The reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Cyclobutyl-1-methyl-1H-pyrazoleSynthesized in Part 1N/A
Phosphorus Oxychloride (POCl₃)Reagent GradeMajor Chemical Supplier
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical Supplier
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
IceLaboratory PreparedN/A
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical Supplier
BrineLaboratory PreparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor Chemical Supplier
Step-by-Step Protocol
  • Vilsmeier Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. To the cold DMF, add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring. The addition should be slow to control the exothermic reaction. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3-cyclobutyl-1-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Stir the reaction at this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The Vilsmeier-Haack reaction and the subsequent quenching are exothermic. Ensure adequate cooling and slow, controlled additions to prevent runaway reactions.

  • Methylhydrazine is toxic and a suspected carcinogen. Handle with appropriate engineering controls and PPE.

  • All manipulations should be carried out in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side product formation.Ensure anhydrous conditions. The addition of a catalytic amount of acid can improve the reaction rate. Monitor the reaction closely by TLC to determine the optimal reaction time.
No reaction in Step 2 Inactive Vilsmeier reagent.Ensure that anhydrous DMF and fresh POCl₃ are used. The Vilsmeier reagent should be prepared in situ and used immediately.
Formation of multiple products in Step 2 Over-reaction or side reactions.Control the reaction temperature carefully. A lower temperature and shorter reaction time may be necessary.
Difficulty in product isolation Product is partially water-soluble.During the work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and "salt out" the product into the organic layer. Perform multiple extractions with ethyl acetate or dichloromethane.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block for medicinal chemistry and drug discovery. The described two-step sequence, employing a Knorr pyrazole synthesis followed by a Vilsmeier-Haack formylation, is a robust and scalable route to this important intermediate. By following the outlined procedures and safety precautions, researchers can reliably produce this compound for further elaboration into novel and potentially therapeutic molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazoles using 2-Chloro-1-cyclobutyl-butane-1,3-dione. BenchChem.
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Unraveling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27393.
  • Ashid, M., Hussain, N., Singh, V., & Joshi, A. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • IntechOpen. (2022, November 23).
  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Girish, Y. R., & Sreenivasa, M. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1367-1385.
  • PrepChem. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. PrepChem.com.
  • RSC Org Chem Frontiers. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic-Chemistry.org.
  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • FAQ. (2022, June 14). What is the synthesis method of 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE?.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-242.
  • PubChemLite. (n.d.). 3-cyclobutyl-1-methyl-1h-pyrazole-4-carbaldehyde. PubChemLite.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129415966, 3-cyclobutyl-1-methyl-1h-pyrazole-4-carbaldehyde. PubChem.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.

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Application

Application Note: Reductive Amination Protocols for the Synthesis of Novel Amines using 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

Abstract Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1][2] This application note provides a detailed guide to the reductive amination of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block. We present comprehensive, field-proven protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), two of the most effective and selective reducing agents for this transformation.[3][4][5] This guide is designed for researchers and scientists, offering in-depth mechanistic insights, step-by-step procedures, optimization strategies, and troubleshooting advice to facilitate the synthesis of diverse pyrazole-containing secondary and tertiary amines.

Introduction to Reductive Amination

The synthesis of amines is a fundamental endeavor in organic chemistry, driven by their prevalence in biologically active molecules.[6] Reductive amination, or reductive alkylation, is a superior method for the controlled formation of substituted amines from carbonyl compounds.[7][8] The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to an imine or a protonated iminium ion.[9][10] This intermediate is subsequently reduced in situ by a selective hydride agent to yield the final amine product.[11]

This one-pot approach avoids the common pitfalls of direct N-alkylation with alkyl halides, such as overalkylation and the need for harsh conditions.[3] The pyrazole scaffold, featured in our target aldehyde, is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The ability to functionalize pyrazole carbaldehydes via reductive amination opens a direct path to novel chemical entities with significant therapeutic potential.

The Core Mechanism

The reductive amination process is a sequential reaction that hinges on the differential reactivity of the carbonyl and the in situ-formed iminium ion.[9] The reaction is typically performed under mildly acidic conditions (pH 4-6), which are crucial for catalyzing the dehydration of the hemiaminal to the imine without deactivating the amine nucleophile.[3][12]

The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[13][14] This chemoselectivity prevents the wasteful consumption of the aldehyde starting material and the hydride reagent.

G A Aldehyde (Pyrazole-CHO) p1 A->p1 B Amine (R¹R²NH) B->p1 C Hemiaminal Intermediate D Iminium Ion [C=N⁺H] Intermediate C->D Dehydration (H⁺ catalyst) E Final Amine Product D->E Reduction F Hydride Reducing Agent F->D p1->C Nucleophilic Attack p2 G A 1. Setup - Weigh Aldehyde & Amine - Add Solvent (DCE) B 2. Imine Formation - Stir at RT - (Optional: add Acetic Acid) A->B C 3. Reduction - Add NaBH(OAc)₃ portion-wise - Monitor by TLC/LC-MS B->C D 4. Quench - Add aq. NaHCO₃ or Water C->D E 5. Workup - Extract with Organic Solvent - Dry & Concentrate D->E F 6. Purification - Column Chromatography E->F

Figure 2: Experimental workflow for NaBH(OAc)₃ protocol.

Materials:

  • 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.3-1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (to make a ~0.1 M solution)

  • (Optional) Glacial Acetic Acid (1.1-1.2 equiv, especially for less reactive ketones or weakly basic amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the aldehyde in DCE or DCM (~0.1 M). Add the desired amine (1.1-1.2 equiv).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive or weakly basic amines, the addition of acetic acid (1.1 equiv) at this stage can be beneficial to catalyze imine formation. [4]4. Reduction: Carefully add sodium triacetoxyborohydride (1.3-1.5 equiv) to the stirring solution in small portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde and/or imine intermediate by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2 to 24 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent (DCE or DCM).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the pure amine product.

Protocol 2: Alternative Method Using Sodium Cyanoborohydride (NaBH₃CN)

This method is useful when protic solvents are necessary for solubility or when reacting with amine hydrochloride salts. [15]Extreme caution is required due to the high toxicity of NaBH₃CN and the potential for HCN gas release. [14] Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and the amine (1.1-1.5 equiv) in methanol (MeOH) (~0.1 M).

  • pH Adjustment: Adjust the pH of the solution to between 4 and 6 by the dropwise addition of acetic acid. This step is critical for the reaction's success. [12]3. Reducing Agent Addition: Add sodium cyanoborohydride (1.2-1.5 equiv) in a single portion.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Add water and a suitable organic solvent (e.g., ethyl acetate). Carefully adjust the pH to be basic (>8) with 1M NaOH.

  • Extraction and Purification: Extract the aqueous layer three times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Waste Disposal: All waste containing cyanide must be quenched with an oxidizing agent like bleach (sodium hypochlorite) according to institutional safety guidelines before disposal.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient imine formation.- Deactivated reducing agent (hydrolyzed).- Sterically hindered amine/aldehyde.- Add a catalytic amount of acetic acid (1-2 equiv).<[4]br>- Use freshly opened or properly stored NaBH(OAc)₃.- Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time.
Formation of Alcohol Byproduct - Reducing agent is too reactive or conditions are too acidic.- Water present in the reaction.- Ensure the use of a selective reagent like NaBH(OAc)₃.- Use anhydrous solvents and perform the reaction under an inert atmosphere.- For NaBH₃CN, ensure pH is not too low (<4). [16]
Dialkylation of Primary Amine - The secondary amine product is reacting with another molecule of aldehyde.- Use a stepwise procedure: form the imine first, remove excess aldehyde if possible, then add the reducing agent.<[5]br>- Use a larger excess of the primary amine to favor mono-alkylation.
Complex Reaction Mixture - Unstable starting material or product.- Side reactions due to impurities.- Run the reaction at a lower temperature.- Ensure the purity of starting materials.- Check for functional group incompatibilities.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved March 17, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Fiveable. (2025). Reductive Amination: Organic Chemistry II Study Guide. [Link]

  • Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. (2021). V. N. Karazin Kharkiv National University Bulletin. Chemical Series, 4(1), 22-28. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Duncton, M. A. J. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. The Journal of Organic Chemistry, 86(24), 18454-18464. [Link]

  • Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(10), 3022–3023. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 114(5), 2602-2624. [Link]

  • Bar-Haim, G., Nudelman, A., & Biali, S. E. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9877-9882. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved March 17, 2026, from [Link]

  • Bar-Haim, G., Nudelman, A., & Biali, S. E. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

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Method

The Versatile Role of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Pyrazole Scaffold and the Significance of the 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde Building Block The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Significance of the 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde Building Block

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a unique electronic and steric profile, enabling it to participate in various non-covalent interactions with biological targets. The versatility of the pyrazole ring allows for the creation of diverse chemical libraries with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2]

Within this important class of compounds, 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable building block for drug discovery. The strategic placement of its functional groups offers several advantages:

  • The 1-Methyl Group: This modification blocks the tautomerization that can occur in N-unsubstituted pyrazoles, leading to a single, well-defined regioisomer. This simplifies structure-activity relationship (SAR) studies and can improve metabolic stability.[3]

  • The 3-Cyclobutyl Group: The introduction of a cyclobutyl moiety at the 3-position can enhance the lipophilicity of the molecule, which may improve its cell permeability and oral bioavailability. Furthermore, the non-planar nature of the cyclobutyl ring can provide a three-dimensional diversity that allows for better exploration of the binding pockets of target proteins. In some cases, the cyclobutyl group has been shown to be optimal for the biological activity of pyrazole-based inhibitors.[2]

  • The 4-Carbaldehyde Group: The aldehyde functionality at the 4-position is a versatile chemical handle that can be readily transformed into a wide array of other functional groups and molecular scaffolds. This allows for the facile synthesis of diverse libraries of compounds for biological screening.

This technical guide provides detailed application notes and protocols for the utilization of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde in the synthesis of potential therapeutic agents, with a focus on its application in the development of kinase inhibitors.

Synthetic Applications and Protocols

The aldehyde group of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is a gateway to a multitude of chemical transformations. Below are detailed protocols for three fundamental reactions that leverage this reactivity to construct molecules of medicinal interest.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrazole Derivatives

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound.[4] This reaction is instrumental in the synthesis of various heterocyclic compounds and is particularly useful for introducing a double bond conjugated to the pyrazole ring, a common feature in many bioactive molecules.

Workflow for Knoevenagel Condensation:

Knoevenagel_Condensation Start Start: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde & Active Methylene Compound Reaction Reaction: - Solvent (e.g., Ethanol/Water) - Catalyst (e.g., Ammonium Carbonate) - Reflux Start->Reaction Workup Workup: - Cool to RT - Filter precipitate - Wash with cold solvent Reaction->Workup Product Product: α,β-Unsaturated Pyrazole Derivative Workup->Product

Caption: Workflow for the Knoevenagel Condensation.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a mixture of ethanol and water (1:1, 10 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of ammonium carbonate (0.2 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum to afford the pure α,β-unsaturated pyrazole derivative.

This protocol is adapted from a general procedure for the Knoevenagel condensation of pyrazole aldehydes in aqueous media.[5]

Protocol 2: Reductive Amination for the Synthesis of Aminomethyl-Pyrazole Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines.[6][7] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to the corresponding amine. This method is highly efficient for introducing diverse amine functionalities, which can be crucial for establishing key interactions with biological targets.

Workflow for Reductive Amination:

Reductive_Amination Start Start: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde & Amine Imine_Formation Imine Formation: - Solvent (e.g., Dichloroethane) - Stir at RT Start->Imine_Formation Reduction Reduction: - Add Reducing Agent (e.g., NaBH(OAc)3) - Stir at RT Imine_Formation->Reduction Workup Workup: - Quench with NaHCO3 - Extract with organic solvent - Purify by chromatography Reduction->Workup Product Product: Aminomethyl-Pyrazole Derivative Workup->Product

Caption: Workflow for the Reductive Amination.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.1 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Execution: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is based on a general procedure for the reductive amination of pyrazole-4-carbaldehydes.[6][7]

Protocol 3: Wittig Reaction for the Synthesis of Alkenyl-Pyrazole Derivatives

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[8][9][10] This reaction is particularly valuable for creating a specific C=C bond with predictable stereochemistry, which is often a critical element in the design of bioactive molecules.

Workflow for the Wittig Reaction:

Wittig_Reaction Start Start: Phosphonium Salt Ylide_Formation Ylide Formation: - Solvent (e.g., THF) - Strong Base (e.g., n-BuLi) - Anhydrous, inert atmosphere Start->Ylide_Formation Aldehyde_Addition Aldehyde Addition: - Add 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde - Stir at RT Ylide_Formation->Aldehyde_Addition Workup Workup: - Quench with water - Extract with organic solvent - Purify by chromatography Aldehyde_Addition->Workup Product Product: Alkenyl-Pyrazole Derivative Workup->Product

Caption: Workflow for the Wittig Reaction.

Detailed Step-by-Step Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 mmol, as a solution in hexanes), to the suspension. A distinct color change (typically to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water (10 mL).

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is a general representation of the Wittig reaction.[1]

Application in Kinase Inhibitor Development

The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[11] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The substituents at the 3- and 4-positions of the pyrazole ring can be tailored to occupy the hydrophobic pockets and solvent-exposed regions of the ATP-binding site, thereby enhancing potency and selectivity.

The 3-cyclobutyl group can favorably interact with hydrophobic residues in the kinase active site, while derivatives synthesized from the 4-carbaldehyde can be designed to target specific features of the kinase, such as the DFG motif or the solvent front.

Conceptual Kinase Signaling Pathway:

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression

Caption: Conceptual MAPK/ERK Signaling Pathway Targeted by Pyrazole-based Kinase Inhibitors.

Data Presentation: Representative Biological Activity

The following table summarizes the biological activity of representative pyrazole derivatives containing a cyclobutyl moiety, demonstrating the potential of this scaffold in kinase inhibition.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
22 CDK224MiaPaCa20.247[2]
CDK523AsPC10.315[2]
11 Mtb>31,200--[12]

Note: Compound 22 has a cyclobutyl group at the 3-position of the pyrazole ring. Compound 11 has a cyclobutyl group at the N1-position.

Conclusion

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a metabolically stable core, a lipophilic and three-dimensionally diverse cyclobutyl group, and a reactive aldehyde handle makes it an ideal starting material for the synthesis of novel drug candidates. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this compound in the discovery and development of new therapeutics, particularly in the area of kinase inhibition.

References

  • Simenel, A. A., Rogatkina, E. Y., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX. [Link]

  • Simenel, A. A., Rogatkina, E. Y., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Russian Chemical Bulletin, 70(4), 733-739. [Link]

  • (2025, October 13). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • (2017). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. [Link]

  • (2025, October 14). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. [Link]

  • Ma-Crișan, D., Muntean, D. L., Vlase, G., Vlase, T., & Tiperciuc, B. (2022). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 27(17), 5650. [Link]

  • Dalal, M. (n.d.). Wittig Reaction. Dalal Institute. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Lategahn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(3), 332-338. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

  • Singh, P., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2739-2752. [Link]

  • Nagaraja, G. K., et al. (2015). Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. RSC Advances, 5(10), 7195-7205. [Link]

  • Singh, K., Monika, & Verma, N. (2015). 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. International Journal of Research in Medical Sciences, 3(1), 1-8. [Link]

  • Fossa, P., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5585. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Lee, J., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 30(16), 127341. [Link]

  • (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Lategahn, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 64(22), 16646-16666. [Link]

  • Alinezhad, H., & Tajbakhsh, M. (2011). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry, 27(1), 323-326. [Link]

  • Kumar, G. S., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México, 66(2), 209-220. [Link]

Sources

Application

Application Notes and Protocols for the Scalable Production of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

Abstract These application notes provide a comprehensive guide for the scalable synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The docu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the scalable synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The document outlines a robust and optimized three-step synthetic pathway, commencing with the synthesis of the 3-cyclobutyl-1H-pyrazole intermediate, followed by regioselective N-methylation, and culminating in a Vilsmeier-Haack formylation. Detailed, step-by-step protocols, safety considerations for scale-up, and analytical methods for in-process control and final product characterization are provided. The causality behind experimental choices is explained to equip researchers with the knowledge for successful implementation and potential further optimization.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous bioactive molecules with a wide range of therapeutic applications.[1][2] The title compound, 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, is a key synthetic intermediate whose unique substitution pattern offers opportunities for the development of novel chemical entities. The aldehyde functional group serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures.[3]

The scalable production of this intermediate is crucial for its application in drug development programs. This guide details a reliable synthetic route amenable to scale-up, focusing on process safety, efficiency, and product purity.

Synthetic Strategy and Rationale

The selected synthetic pathway is a three-step sequence designed for efficiency and scalability. The rationale for this approach is to build the molecule in a controlled, stepwise manner, allowing for purification of intermediates and maximizing the yield and purity of the final product.

Synthetic_Pathway A Cyclobutyl-containing precursor + Hydrazine B 3-Cyclobutyl-1H-pyrazole A->B Step 1: Pyrazole Formation C 3-Cyclobutyl-1-methyl-1H-pyrazole B->C Step 2: N-Methylation D 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde C->D Step 3: Vilsmeier-Haack Formylation Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation (0-5 °C) cluster_1 Formylation Reaction cluster_2 Work-up and Purification A Anhydrous DMF C Vilsmeier Reagent A->C Slow dropwise addition B POCl3 B->C E Reaction Mixture (Stir at RT, monitor by TLC) C->E D 3-Cyclobutyl-1-methyl-1H-pyrazole in anhydrous DCM D->E Dropwise addition to Vilsmeier Reagent at 0-5 °C F Quench with ice-water E->F G Neutralize with NaHCO3 F->G H Extract with DCM G->H I Purify (Column Chromatography) H->I

Sources

Method

Application Note: Strategic Incorporation of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde in Advanced API Synthesis

Executive Summary & Strategic Rationale In modern drug discovery, the pyrazole core is a privileged pharmacophore, heavily utilized in kinase inhibitors, GPCR ligands, and CNS modulators. The compound 3-Cyclobutyl-1-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the pyrazole core is a privileged pharmacophore, heavily utilized in kinase inhibitors, GPCR ligands, and CNS modulators. The compound 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1824343-92-1) represents a highly optimized building block for Active Pharmaceutical Ingredient (API) synthesis.

The rationale for selecting this specific scaffold lies in its precise structural features:

  • N1-Methylation: Prevents tautomerization, locking the molecule into a single rigid geometry. This ensures high regioselectivity in downstream reactions and predictable hydrogen-bonding interactions at the target site (e.g., the kinase hinge region).

  • C3-Cyclobutyl Group: Alkyl substitutions at the C3 position are critical for occupying hydrophobic pockets. The cyclobutyl moiety provides a unique balance: it offers greater lipophilic efficiency and steric bulk than a linear propyl group, while exhibiting superior metabolic stability against cytochrome P450-mediated oxidation compared to cyclopentyl or cyclohexyl rings.

  • C4-Carbaldehyde: Acts as a versatile electrophilic handle. Pyrazole-4-carbaldehydes are documented as powerful precursors for synthesizing diverse pyrazole-substituted and fused heterocyclic systems[1].

Mechanistic Pathways & Synthetic Workflows

The C4-aldehyde allows for divergent synthetic pathways, enabling medicinal chemists to rapidly generate libraries of structurally distinct API intermediates. The workflow below illustrates three primary functionalization routes: Reductive Amination, Knoevenagel Condensation, and Grignard Addition.

SynthesisWorkflow SM 3-Cyclobutyl-1-methyl-1H- pyrazole-4-carbaldehyde Path1 Reductive Amination (NaBH(OAc)3, DCE) SM->Path1 Path2 Knoevenagel Condensation (Active Methylene, Base) SM->Path2 Path3 Grignard Addition (R-MgBr, THF) SM->Path3 Int1 Alkylamine Intermediate (Kinase Hinge Binder) Path1->Int1 Int2 Fused Pyrazolo-Pyridine (GPCR Ligand Scaffold) Path2->Int2 Int3 Secondary Alcohol (Precursor to Ethers) Path3->Int3

Divergent synthetic pathways of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde in API development.

Application Note 1: Reductive Amination for Kinase Inhibitor Scaffolds

Causality & Rationale: Reductive amination is the premier method for appending solubilizing basic amines (e.g., piperazines, morpholines) to the pyrazole core. The choice of Sodium triacetoxyborohydride (NaBH(OAc)₃) over Sodium borohydride (NaBH₄) is critical. NaBH₄ is too reactive and will prematurely reduce the starting aldehyde to an unwanted primary alcohol. NaBH(OAc)₃ is sufficiently mild to tolerate the aldehyde, selectively reducing only the protonated iminium ion formed after amine condensation. 1,2-Dichloroethane (DCE) is selected as the solvent because it optimally solubilizes the triacetoxyborohydride species.

Self-Validating Protocol:

  • Imine Formation: To a dry round-bottom flask under nitrogen, add 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired secondary amine (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.

  • In-Process Control (IPC): Stir at room temperature for 2 hours. Validation Step: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the aldehyde peak (UV 254 nm) is <5% and the iminium mass is dominant.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 4-12 hours.

  • Quench & Workup: Validation Step: Confirm product formation via LC-MS. Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution). Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient) to yield the pure alkylamine intermediate.

Application Note 2: Knoevenagel Condensation to Fused Heterocycles

Causality & Rationale: Fused pyrazolo-pyridines and pyrazolo-pyrimidines are highly sought-after scaffolds due to their bioisosteric relationship with indoles and purines[2]. The C4-aldehyde readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile). The use of a catalytic secondary amine (piperidine) generates a highly reactive iminium intermediate, lowering the activation energy for nucleophilic attack by the deprotonated active methylene. Subsequent intramolecular cyclization yields the fused bicyclic system[1].

Self-Validating Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve the pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (0.5 M).

  • Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq). The combination of weak acid and base forms a buffer system that maximizes the concentration of both the reactive iminium species and the enolate.

  • Heating: Heat the mixture to reflux (78°C) for 6-8 hours.

  • In-Process Control (IPC): Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting aldehyde is highly UV-active. Disappearance of this spot indicates reaction completion.

  • Isolation: Cool the reaction mixture slowly to 0°C. The fused heterocyclic product typically crystallizes out of the ethanol solution. Filter the precipitate cold, wash with ice-cold ethanol, and dry under vacuum to obtain the product in high purity without chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the functionalization of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde across different synthetic pathways.

Reaction PathwayReagents / CatalystTypical YieldAtom EconomyIPC MethodPrimary API Application
Reductive Amination NaBH(OAc)₃, DCE, AcOH80–92%HighLC-MS (Imine)Kinase Inhibitors (Hinge Binders)
Knoevenagel Condensation Piperidine, EtOH, Reflux75–88%ModerateTLC / UV-VisGPCR Ligands (Fused Scaffolds)
Grignard Addition R-MgBr, THF, 0°C70–85%HighGC-MS / LC-MSCNS Modulators

References

  • Title: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde Product Details | Source: Sigma-Aldrich | URL:

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Source: ARKIVOC / ResearchGate | URL: [2]

  • Title: Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors | Source: Arkivoc / Semantic Scholar | URL: [1]

Sources

Application

Catalytic Cross-Coupling with 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde: A Guide for Advanced Synthesis

Abstract This technical guide provides an in-depth exploration of catalytic cross-coupling strategies for the functionalization of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. Pyrazole scaffolds are of paramount imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of catalytic cross-coupling strategies for the functionalization of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. Pyrazole scaffolds are of paramount importance in medicinal chemistry, and the ability to introduce diverse molecular fragments at specific positions is crucial for the development of novel therapeutic agents.[1][2][3] This document outlines detailed application notes and optimized protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices, from catalyst and ligand selection to reaction parameter optimization, is elucidated to ensure both scientific integrity and practical applicability.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole motif is a privileged scaffold in a vast array of commercially available drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile. The target molecule, 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, presents a unique synthetic handle—the aldehyde group—which can be a challenging functionality in the context of transition-metal-catalyzed cross-coupling reactions due to its potential for side reactions. However, modern catalytic systems have demonstrated remarkable functional group tolerance, enabling the direct use of such elaborated building blocks.[5][6]

This guide will focus on palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[7] The choice of the appropriate catalyst system, particularly the ancillary ligand, is critical for achieving high efficiency and selectivity.

Synthesis of the Starting Material: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

While commercially available, understanding the synthesis of the starting material provides valuable context. A common route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This involves the formylation of a suitable hydrazone precursor.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of biaryl and vinyl-substituted heteroaromatics.[8][9] The reaction's tolerance to a wide range of functional groups makes it particularly suitable for substrates like our target molecule.[5][6]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide (or triflate) to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The aldehyde group on our substrate is generally well-tolerated under these conditions.

Recommended Catalyst Systems and Protocols

For the Suzuki-Miyaura coupling of a (pseudo)halide precursor to 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde with various aryl and heteroaryl boronic acids, the following catalyst systems are recommended based on their proven efficacy with similar heterocyclic substrates.[8][10]

Catalyst SystemKey Features & Rationale
Pd(PPh₃)₄ A versatile and widely used catalyst, particularly effective for aryl iodides and bromides. Its commercial availability and ease of handling make it a good starting point for optimization.
Pd(OAc)₂ / SPhos The use of a bulky, electron-rich phosphine ligand like SPhos often leads to higher catalytic activity and improved yields, especially with more challenging substrates like aryl chlorides.[2]
PdCl₂(dppf) This catalyst is known for its robustness and is often employed when other systems fail. The dppf ligand can stabilize the palladium center throughout the catalytic cycle.

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Material (4-halo-pyrazole) Mixing Combine Reagents in Solvent (e.g., Dioxane/H₂O) Start->Mixing Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Mixing Catalyst Pd Catalyst & Ligand Catalyst->Mixing Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Purified Product Chromatography->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • 4-Iodo-3-cyclobutyl-1-methyl-1H-pyrazole (precursor to the aldehyde)

    • Phenylboronic acid

    • Pd(PPh₃)₄

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk flask, add 4-iodo-3-cyclobutyl-1-methyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12][13] This reaction is highly valuable for introducing alkynyl functionalities into the pyrazole core.

Mechanistic Insights

The generally accepted mechanism involves two interconnected catalytic cycles.[11] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

dot

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add R-X PdII_Aryl R-Pd(II)-X(L₂) Ox_Add->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Red_Elim Reductive Elimination Red_Elim->Pd0 Product Product R-C≡C-R' Red_Elim->Product CuX CuX Cu_Acetylide R'C≡CCu CuX->Cu_Acetylide Alkyne R'C≡CH Alkyne->Cu_Acetylide Base Cu_Acetylide->Transmetalation Transmetalation->Red_Elim

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Recommended Catalyst Systems and Protocols

The choice of catalyst, co-catalyst, base, and solvent is crucial for a successful Sonogashira coupling.

Catalyst SystemKey Features & Rationale
PdCl₂(PPh₃)₂ / CuI The classic and most widely used catalyst system for Sonogashira couplings. It is reliable for a broad range of substrates.[11]
Pd(PPh₃)₄ / CuI An alternative palladium source that can be effective, particularly when a pre-formed Pd(0) species is desired.

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • 4-Iodo-3-cyclobutyl-1-methyl-1H-pyrazole

    • Phenylacetylene

    • PdCl₂(PPh₃)₂

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-3-cyclobutyl-1-methyl-1H-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[11]

    • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add phenylacetylene (1.2 mmol) dropwise.

    • Heat the reaction to 60 °C and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Heck-Mizoroki Reaction: Vinylation of the Pyrazole Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14][15] This reaction is an excellent method for introducing vinyl groups onto the pyrazole ring.

Mechanistic Overview

The catalytic cycle involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product.[16]

Recommended Catalyst Systems and Protocols

The choice of ligand and base can significantly influence the outcome of the Heck reaction.

Catalyst SystemKey Features & Rationale
Pd(OAc)₂ / PPh₃ A classic and effective catalyst system for the Heck reaction. Triphenylphosphine is a readily available and versatile ligand.
Pd(OAc)₂ / P(o-tol)₃ The use of a more electron-rich and sterically hindered phosphine ligand can sometimes improve reaction rates and yields.

Protocol 3: Heck Reaction with Styrene

  • Materials:

    • 4-Bromo-3-cyclobutyl-1-methyl-1H-pyrazole

    • Styrene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (TEA)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a sealed tube, combine 4-bromo-3-cyclobutyl-1-methyl-1H-pyrazole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%).

    • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).

    • Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[17][18] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyrazole ring.

Mechanistic Principles

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[17]

Recommended Catalyst Systems and Protocols

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.

Catalyst SystemKey Features & Rationale
Pd₂(dba)₃ / XPhos XPhos is a highly effective biaryl phosphine ligand that promotes the coupling of a wide range of amines with aryl halides, including challenging substrates.
Pd(OAc)₂ / BINAP BINAP is a chiral bisphosphine ligand that can also be effective in Buchwald-Hartwig aminations, particularly with less sterically demanding amines.[17]

Protocol 4: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • 4-Bromo-3-cyclobutyl-1-methyl-1H-pyrazole

    • Morpholine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XPhos

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

  • Procedure:

    • To a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

    • Add 4-bromo-3-cyclobutyl-1-methyl-1H-pyrazole (1.0 mmol) and anhydrous toluene (5 mL).

    • Add morpholine (1.2 mmol) and seal the reaction vessel.

    • Heat the mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the reaction with ethyl acetate and filter through Celite.

    • Concentrate the filtrate and purify the crude product via column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for the derivatization of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. The protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions offer reliable starting points for the synthesis of diverse libraries of pyrazole-containing compounds for applications in drug discovery and materials science. The key to success in these transformations lies in the judicious selection of the catalyst system, particularly the phosphine ligand, which must be tailored to the specific coupling partners and desired transformation. Further exploration of novel ligands and catalytic systems will undoubtedly continue to expand the scope and utility of these powerful synthetic methods.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2025).
  • Bellina, F., Berti, F., Bertozzi, S. M., Bandiera, T., & Bertozzi, F. (2023). Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. New Journal of Chemistry.
  • Wang, H., Wang, J., Qiu, W., Yang, F., Liu, X., & Tang, J. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • (n.d.). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes.
  • (n.d.). One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization.
  • (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkivoc, 2019(6), 431-445.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (n.d.).
  • (2025). Suzuki–Miyaura (hetero-)
  • Wikipedia. (n.d.).
  • (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • (2017). A Regioselective Approach to Trisubstituted Pyrazoles via Palladium-Catalyzed Oxidative Sonogashira-Carbonylation of Arylhydrazines.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Bakherad, M. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction.
  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • KTU ePubl. (n.d.).
  • ResearchGate. (n.d.).
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.).
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (n.d.).
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.).
  • (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction.
  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles th
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023).
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  • (2016).
  • (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
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  • Organic Chemistry Portal. (n.d.). Heck Reaction.
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Method

Condensation Reaction Protocols for 1-Methyl-1H-pyrazole-4-carbaldehyde Derivatives: A Guide for Medicinal Chemists

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery The 1-methyl-1H-pyrazole-4-carbaldehyde moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The 1-methyl-1H-pyrazole-4-carbaldehyde moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1] Its intrinsic properties, including the ability of the pyrazole ring to act as a bioisostere for other functional groups and the reactivity of the aldehyde, make it a privileged structure in the design of novel therapeutics.[1] Derivatives of this compound have shown significant promise in a multitude of therapeutic areas, including oncology, inflammation, and metabolic diseases, primarily through their action as kinase inhibitors.[2][3][4][5][6][7] This guide provides an in-depth exploration of various condensation reaction protocols applicable to 1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives, offering researchers and drug development professionals a comprehensive toolkit for leveraging this powerful building block.

Core Condensation Strategies and Mechanistic Insights

The aldehyde functional group at the 4-position of the pyrazole ring is a reactive handle for a variety of carbon-carbon bond-forming condensation reactions. Understanding the underlying mechanisms of these reactions is paramount for optimizing reaction conditions and predicting product outcomes.

Claisen-Schmidt Condensation: Synthesis of Pyrazole-Based Chalcones

The Claisen-Schmidt condensation is a robust and widely used reaction for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of our topic, 1-methyl-1H-pyrazole-4-carbaldehyde reacts with various acetophenones to yield pyrazole-containing chalcones, which are valuable intermediates in the synthesis of numerous heterocyclic compounds with biological activity.

Mechanism: The reaction proceeds via the formation of an enolate from the ketone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole-4-carbaldehyde. Subsequent dehydration of the resulting aldol adduct yields the stable, conjugated chalcone.

Diagram: Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde mixing Mixing and Stirring aldehyde->mixing ketone Substituted Acetophenone ketone->mixing base Base (e.g., NaOH, KOH) base->mixing solvent Solvent (e.g., Ethanol) solvent->mixing workup Work-up (e.g., Neutralization, Filtration) mixing->workup chalcone Pyrazole-Chalcone Derivative workup->chalcone

Caption: General workflow for the Claisen-Schmidt condensation.

Protocol 1: Synthesis of a Pyrazole-Chalcone Derivative

This protocol describes a general procedure for the Claisen-Schmidt condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with a substituted acetophenone.

Materials:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Glacial acetic acid

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (10 mmol) and the substituted acetophenone (10 mmol) in ethanol (20-30 mL).

  • Prepare a 20% aqueous solution of NaOH or KOH.

  • Slowly add the basic solution (10 mL) to the ethanolic solution of the reactants with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with glacial acetic acid.

  • The precipitated solid (the chalcone derivative) is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)Reference
1-Methyl-1H-pyrazole-4-carbaldehyde4-MethoxyacetophenoneKOHEthanol2470-85
1-Phenyl-1H-pyrazole-4-carbaldehydeAcetophenoneNaOHEthanol12-1665-79
Knoevenagel Condensation: Access to Diverse Heterocycles

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[8] This reaction is exceptionally versatile for creating C-C double bonds and serves as a key step in the synthesis of various heterocyclic systems.[9] For 1-methyl-1H-pyrazole-4-carbaldehyde, this reaction opens avenues to a wide range of derivatives with potential pharmacological activities.[10]

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, pyridine) to form a carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the pyrazole aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product.

Diagram: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration active_methylene Active Methylene Compound (Z-CH2-Z') carbanion Carbanion (Z-CH--Z') active_methylene->carbanion Deprotonation base Base intermediate Aldol-type Intermediate carbanion->intermediate Attack on Carbonyl aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde product Condensed Product intermediate->product - H2O

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1824343-92-1) [1].

While the pyrazole core is generally highly activated toward electrophilic aromatic substitution, the introduction of a bulky cyclobutyl group at the C3 position significantly alters the reaction dynamics during Vilsmeier-Haack formylation. This guide bridges theoretical mechanism with bench-level execution, providing a self-validating framework to maximize your reaction yield.

Mechanistic Causality: Why Does the Yield Drop?

The standard route for synthesizing 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde relies on the Vilsmeier-Haack formylation of the 3-cyclobutyl-1-methyl-1H-pyrazole precursor [2]. Yield attenuation in this specific reaction typically stems from two competing factors:

  • Steric Hindrance at the Transition State: The Vilsmeier reagent (chloroiminium ion) is a bulky electrophile. The adjacent C3-cyclobutyl ring creates a steric shield around the C4 position. This increases the activation energy required to form the Wheland (iminium) intermediate, often causing reactions run at room temperature to stall indefinitely.

  • Product Sequestration During Hydrolysis: The target molecule contains both a basic pyrazole nitrogen and a polar aldehyde group. During the aqueous quench, incomplete neutralization or the formation of phosphate emulsions can trap the product in the aqueous phase, leading to artificially low isolated yields despite complete starting material conversion [3].

VH_Mechanism DMF DMF + POCl3 (Anhydrous, 0°C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Attack Electrophilic Attack at C4 Position VR->Attack Py 3-Cyclobutyl-1-methyl -1H-pyrazole Py->Attack Wheland Iminium Intermediate (Sterically Hindered) Attack->Wheland Rate-limiting (Sterics) Hydrolysis Aqueous Quench (Hydrolysis, pH 7.5) Wheland->Hydrolysis Product 3-Cyclobutyl-1-methyl-1H -pyrazole-4-carbaldehyde Hydrolysis->Product

Mechanistic pathway of Vilsmeier-Haack formylation highlighting the sterically hindered step.

Quantitative Optimization Data

To overcome the steric barrier, adjusting the stoichiometry and thermal energy is mandatory. The table below summarizes the causality between reaction conditions and isolated yield.

EntryPOCl₃ (eq)DMF (eq)Temp (°C)Time (h)Yield (%)Causality / Observation
11.21.5251235%Insufficient thermal energy to overcome cyclobutyl steric bulk; incomplete conversion.
22.03.060865%Moderate conversion. Side reactions minimal, but reaction stalls before completion.
3 3.0 5.0 90 4 92% Optimal. High reagent excess drives equilibrium; 90°C overcomes activation barrier [2].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each critical step includes a specific validation check to ensure the chemistry is proceeding as intended before you move to the next phase.

Step 1: Generation of the Vilsmeier Reagent

  • Purge a flame-dried, 2-neck round-bottom flask with N₂.

  • Add anhydrous DMF (5.0 eq) and cool to 0 °C using an ice bath.

  • Add POCl₃ (3.0 eq) dropwise over 15 minutes via an addition funnel to control the exotherm.

  • Validation Check: The solution should transition from colorless to a pale yellow/orange viscous liquid within 30 minutes, confirming the formation of the chloroiminium salt.

Step 2: Substrate Addition & Electrophilic Attack

  • Dissolve 3-cyclobutyl-1-methyl-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF (approx. 2 mL/mmol).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and ramp the temperature to 90 °C using an oil bath. Stir for 4 hours.

  • Validation Check: Perform a TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material spot (higher Rf) must be completely absent. If present, continue heating for 1 hour.

Step 3: Hydrolysis and Isolation (Critical Phase)

  • Cool the reaction mixture to room temperature, then pour it slowly over crushed ice with vigorous stirring.

  • Neutralization: Add 2M NaOH or saturated NaHCO₃ dropwise until the pH is exactly 7.5.

  • Causality: A pH below 6 leaves the pyrazole protonated (water-soluble). A pH above 8 can trigger aldol-type condensations or degradation of the aldehyde.

  • Extraction: Saturate the aqueous layer with solid NaCl (salting out). Extract with Ethyl Acetate (3 × 20 mL).

  • Validation Check: If a milky phosphate emulsion forms, do not discard it. Vacuum filter the entire biphasic mixture through a pad of Celite to break the emulsion, then separate the layers.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Troubleshooting Workflow & FAQs

Troubleshooting Start Issue: Low Isolated Yield (<50%) TLC TLC Check: Is Starting Material Consumed? Start->TLC Incomplete No (Incomplete Reaction) TLC->Incomplete SM Remains Complete Yes (Reaction Complete) TLC->Complete No SM Sol1 Increase POCl3/DMF to 3-5 eq. Raise Temp to 90°C Incomplete->Sol1 Sol2 Ensure Strict Anhydrous Conditions (POCl3 degrades in moisture) Incomplete->Sol2 Workup Issue is in Workup/Isolation Complete->Workup Sol3 Saturate Aqueous Layer with NaCl Extract with EtOAc Workup->Sol3 Sol4 Filter Emulsion through Celite Control pH to exactly 7.5 Workup->Sol4

Decision tree for diagnosing and resolving low yield in pyrazole formylation.

Q1: My TLC shows complete consumption of the starting material, but my isolated yield is only 40%. Where is the rest of my product?

A: It is highly likely trapped in the aqueous phase. 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde has partial aqueous solubility due to hydrogen bonding with the formyl oxygen and pyrazole nitrogen. Solution: You must "salt out" the product. Saturate the neutralized aqueous phase with solid NaCl before extraction. This increases the ionic strength of the water, drastically reducing the solubility of the organic product and driving it into the Ethyl Acetate layer [3].

Q2: The reaction mixture turns black upon heating to 90 °C, and I'm seeing multiple spots on my TLC. What went wrong?

A: A black reaction mixture with a complex TLC profile indicates localized overheating or reagent degradation. If POCl₃ is added too rapidly to the DMF, the uncontrolled exotherm can cause the DMF to decompose into dimethylamine and carbon monoxide, leading to side reactions. Solution: Ensure the POCl₃ is added dropwise at 0 °C over at least 15 minutes. Wait for the Vilsmeier reagent to fully form (yellow/orange color) before adding the pyrazole substrate.

Q3: I am getting a stubborn white emulsion during the extraction phase that won't separate, even after centrifugation. How do I break it?

A: This is a classic issue in Vilsmeier-Haack workups. The emulsion is caused by insoluble inorganic phosphate salts (byproducts of POCl₃ hydrolysis) suspending micro-droplets of your organic solvent. Solution: Do not add more solvent. Instead, vacuum filter the entire biphasic emulsion through a 1-inch pad of Celite. The Celite traps the solid phosphate particulates, allowing the clear aqueous and organic phases to pass through and separate cleanly in the separatory funnel.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023. Royal Society of Chemistry. Available at:[Link]

Optimization

Best purification and column chromatography techniques for 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

Technical Support Center: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde A Senior Application Scientist's Guide to Purification and Column Chromatography Welcome to the technical support center for researchers working...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

A Senior Application Scientist's Guide to Purification and Column Chromatography

Welcome to the technical support center for researchers working with 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with over a decade of experience in small molecule synthesis and purification, I've guided numerous teams through the challenges of isolating sensitive heterocyclic compounds. This guide is designed to be a practical, field-proven resource, moving beyond simple protocols to explain the why behind each step. Our goal is to empower you with the knowledge to not only purify your compound but also to troubleshoot the specific issues that arise when working with pyrazole carbaldehydes.

The purification of this specific molecule, while generally straightforward, presents unique challenges related to potential impurities from its synthesis and its inherent chemical stability. This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address the real-world problems you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde?

The most effective and widely adopted method for purifying this compound is flash column chromatography using silica gel as the stationary phase.[1][2][3] Given the polarity of the pyrazole ring and the aldehyde functional group, a normal-phase setup provides excellent resolving power to separate the target molecule from common non-polar and highly-polar impurities.

Q2: What are the likely impurities I should expect in my crude product?

Understanding the synthesis route is key to predicting impurities. This compound is typically synthesized via a Vilsmeier-Haack reaction.[4][5][6] Therefore, you should anticipate:

  • Unreacted Starting Materials: Such as 3-cyclobutyl-1-methyl-1H-pyrazole.

  • Vilsmeier-Haack Reagent Byproducts: Residual N,N-Dimethylformamide (DMF) is a common, high-boiling point impurity that can be difficult to remove by evaporation alone. Phosphorus-based byproducts may also be present and are typically removed during the aqueous work-up.[2]

  • Oxidation Products: The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid (3-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid). This is often exacerbated by prolonged exposure to air.[7]

  • Self-Condensation Products: Aldehydes can undergo aldol-type condensation reactions, especially under basic or acidic conditions during work-up.[7]

Q3: How should I prepare my crude sample before loading it onto the column?

Proper sample preparation is critical for a successful separation.

  • Aqueous Work-up: After quenching the reaction (typically with ice water), a thorough aqueous work-up is essential.[2] Washing the organic layer with water or brine helps remove the bulk of residual DMF and other water-soluble salts.

  • Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Loading Method: For best results, dry loading is recommended.[1] Adsorb your crude product onto a small amount of silica gel (celite can also be used). Evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique prevents the introduction of strong solvents at the start of the run, leading to sharper bands and better separation.

Q4: What are the recommended storage conditions for the purified product?

Based on supplier data, the purified 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, which is a liquid, should be stored at 2-8°C under an inert atmosphere like nitrogen .[8] This minimizes the risk of oxidation of the aldehyde functional group.

Troubleshooting Guide: Column Chromatography

This section addresses specific problems you might face during the purification process.

Q5: My product is co-eluting with an impurity. How can I improve the separation?

This is a very common issue, often stemming from an unoptimized mobile phase.[1]

  • Diagnosis: First, ensure you can achieve separation on a Thin-Layer Chromatography (TLC) plate. The TLC is your map for the column. If the spots for your product and the impurity have the same or very similar Retention Factor (Rf), they will not separate on the column.

  • Solution 1: Adjust Mobile Phase Polarity: The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 on the TLC plate, with maximal separation from all other spots. For this compound, a system of ethyl acetate in hexane (or petroleum ether) is standard.[2][9][10][11]

    • If the Rf is too high (>0.5), decrease the polarity by reducing the amount of ethyl acetate.

    • If the Rf is too low (<0.1), increase the polarity by adding more ethyl acetate.

  • Solution 2: Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a low-polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. This will first elute non-polar impurities, then your product, and finally the more polar impurities.

Solvent System (Hexane:Ethyl Acetate) Polarity Typical Application
95:5LowEluting non-polar impurities, starting point for gradient elution.
90:10 to 80:20Medium-LowOften the ideal range for eluting the target compound with a good Rf.[3][11]
70:30 to 50:50Medium-HighEluting more polar byproducts or if the target compound has a very low Rf.

Caption: Recommended starting solvent systems for TLC analysis and column chromatography.

Q6: I'm observing significant peak tailing or streaking on my column. What's happening?

Peak tailing can be caused by several factors, often related to interactions between your compound and the silica gel.[1][12]

  • Cause 1: Acidic Impurities or Compound Instability: Silica gel is slightly acidic. If your compound is basic or if you have acidic impurities (like the carboxylic acid byproduct), they can interact strongly with the silica surface, causing tailing.

  • Solution: Add a small amount of a basic modifier, such as 0.1-0.5% triethylamine (TEA) , to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly. Always perform a test TLC with the added TEA to see if it improves spot shape before committing to the column.

  • Cause 2: Column Overloading: Loading too much crude material onto the column can saturate the stationary phase, leading to poor peak shape.

  • Solution: As a rule of thumb, use a mass ratio of at least 30:1 to 50:1 of silica gel to crude product. For difficult separations, this ratio may need to be increased to 100:1.

  • Cause 3: Channeling in the Column: An improperly packed column can have channels or cracks, leading to a non-uniform solvent front and distorted bands.

  • Solution: Ensure your column is packed carefully and uniformly. Packing the column as a slurry of silica in the initial, low-polarity mobile phase is a reliable method.[1]

Q7: My purified product yield is very low. Where could it have gone?

Low recovery is frustrating and can point to several issues.

  • Diagnosis: Check your TLC plates from the collected fractions carefully under UV light. Is there a faint streak running through many fractions? This indicates your compound was eluting very slowly and broadly, and you may have stopped collecting fractions too early.

  • Cause 1: Irreversible Adsorption: Some compounds can bind irreversibly to silica gel, especially if they are unstable on the acidic surface.

  • Solution: If you suspect degradation, work quickly and consider using a less acidic stationary phase like alumina or a deactivated silica gel. Adding a modifier like TEA can also mitigate this.

  • Cause 2: Incomplete Elution: You may not have used a strong enough solvent to elute your product completely.

  • Solution: After you believe your product has eluted, flush the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) and collect a final large fraction. Concentrate this and check by TLC to see if any product remained on the column.

Experimental Protocol: Flash Column Chromatography

This protocol is a validated starting point for the purification of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde.

1. Preparation of the Column: a. Select an appropriate size glass column based on the amount of crude material (aim for a 50:1 silica-to-crude ratio). b. Pack the column with silica gel (standard grade, 230-400 mesh) as a slurry in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[1] c. Allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top to protect the silica bed during sample and eluent addition.

2. Sample Loading (Dry Loading Method): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add silica gel (approx. 2-3 times the mass of your crude product) to the solution. c. Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the prepared column.

3. Elution and Fractionation: a. Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). b. Apply positive air pressure to achieve a steady flow rate (a drop rate of about one drop per second is a good start). c. Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column). d. If using a gradient, incrementally increase the polarity of the mobile phase as the elution progresses. e. Monitor the collected fractions by TLC to identify which ones contain the pure product.

4. Post-Processing: a. Combine the pure fractions containing your target compound. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde as a liquid.[1]

Visual Workflow: Troubleshooting Chromatography Issues

Troubleshooting_Workflow start Problem Observed During Column Chromatography problem_type What is the primary issue? start->problem_type poor_sep Poor Separation (Co-elution) problem_type->poor_sep Separation tailing Significant Peak Tailing / Streaking problem_type->tailing Peak Shape low_recovery Low Product Recovery problem_type->low_recovery Yield tlc_check Is separation visible on TLC plate? poor_sep->tlc_check optimize_mp Optimize Mobile Phase (Adjust Polarity, Try Shallow Gradient) Refer to Table 1 tlc_check->optimize_mp No check_column Check for Column Issues: - Overloading? - Poor Packing / Channeling? tlc_check->check_column Yes tailing_cause Potential Cause? tailing->tailing_cause acidic_interaction Acidic Interaction with Silica tailing_cause->acidic_interaction Chemical overloading Column Overloading tailing_cause->overloading Physical add_tea Add 0.1-0.5% Triethylamine to Mobile Phase acidic_interaction->add_tea reduce_load Reduce Sample Load (Increase Silica:Sample Ratio) overloading->reduce_load recovery_cause Potential Cause? low_recovery->recovery_cause incomplete_elution Incomplete Elution recovery_cause->incomplete_elution Elution degradation Degradation on Column recovery_cause->degradation Stability flush_column Flush Column with High Polarity Solvent incomplete_elution->flush_column use_neutral_phase Consider Neutral Alumina or Deactivated Silica degradation->use_neutral_phase

Sources

Troubleshooting

Troubleshooting aldehyde over-oxidation in 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for the synthesis and handling of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing the over-oxidation of the target aldehyde to its corresponding carboxylic acid.

Introduction: The Challenge of Aldehyde Stability

The oxidation of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. However, aldehydes are inherently susceptible to further oxidation, which converts them into carboxylic acids.[1] This is particularly true for electron-rich heterocyclic aldehydes like 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. This propensity for over-oxidation can lead to reduced yields, impure products, and complex purification challenges. This guide is designed to provide you with the mechanistic understanding and practical protocols needed to control this critical step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a new, more polar spot on my TLC plate and a loss of my aldehyde proton in the ¹H NMR. What is happening?

This is a classic sign of over-oxidation. The aldehyde functional group is being converted to the corresponding 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid.

The Underlying Chemistry: Aldehyde over-oxidation often proceeds through a hydrate intermediate, especially when water is present in the reaction mixture.[2][3] The aldehyde carbonyl reacts with water to form a geminal diol (hydrate). This hydrate is structurally similar to a primary alcohol and can be readily oxidized by the same reagent intended for the starting alcohol, leading to the carboxylic acid byproduct.[3]

Diagnostic Checks:

  • ¹H NMR: Look for the disappearance of the characteristic aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often δ 10-13 ppm, can exchange with D₂O).

  • TLC: The carboxylic acid is significantly more polar than the aldehyde due to its ability to form hydrogen bonds. It will have a lower Rf value. Staining with an indicator like potassium permanganate can help visualize both spots.

  • IR Spectroscopy: The C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) will be replaced or accompanied by the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).

Q2: My goal is to oxidize the precursor alcohol, 3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)methanol. Which methods are best to avoid over-oxidation?

To prevent over-oxidation, it is crucial to use mild, anhydrous oxidation conditions.[4] Strong, aqueous oxidants like chromic acid (Jones reagent) or potassium permanganate will almost certainly lead to the carboxylic acid and should be avoided.[1][5][6]

The most reliable methods for this transformation are activated DMSO oxidations (like the Swern oxidation) and those using hypervalent iodine reagents (like Dess-Martin periodinane).[7][8]

dot

Caption: Desired vs. Undesired Oxidation Pathways.

Below is a comparison of the most suitable methods:

FeatureDess-Martin Periodinane (DMP) OxidationSwern OxidationTEMPO-Catalyzed Oxidation
Primary Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride (or TFAA), Hindered Base (e.g., Et₃N)TEMPO (catalyst), Stoichiometric co-oxidant (e.g., bleach, air/Cu)
Typical Temp. Room Temperature-78 °C to Room Temperature0 °C to Room Temperature
Pros Operationally simple, neutral pH, fast reaction times (0.5-2h).[9]Highly reliable, byproducts are volatile, excellent for sensitive substrates.[8]Catalytic, uses inexpensive oxidants, environmentally greener options (air).[10][11][12]
Cons Reagent is expensive and potentially explosive under heat/shock.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (DMS).[8][13]Can be slower, catalyst system may require optimization.[14]
Over-oxidation Risk Very LowVery Low (strictly anhydrous).[4]Very Low.[11]

Recommendation: For reliability and ease of execution on a lab scale, the Dess-Martin Periodinane (DMP) oxidation is an excellent first choice. If scaling up or dealing with particularly sensitive functional groups, the Swern oxidation is the gold standard, provided the necessary equipment for low temperatures is available.

Q3: I've already produced a batch containing the carboxylic acid impurity. How can I purify my aldehyde?

Since the impurity is acidic, you can exploit this property for separation.

Method 1: Liquid-Liquid Extraction This is the most straightforward method. The carboxylic acid can be converted to its water-soluble carboxylate salt, allowing it to be separated from the neutral aldehyde.

  • Dissolve the crude product mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃). Swirl gently to avoid emulsions. You may observe gas evolution (CO₂) as the acid is neutralized.

  • Separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the acid.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.[15]

Method 2: Bisulfite Adduct Formation This method selectively isolates the aldehyde. Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct, which can be filtered off and then reverted to the aldehyde.[15][16]

  • Dissolve the impure aldehyde in a minimal amount of ethanol.

  • Add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite).

  • Stir the mixture vigorously. A white precipitate of the bisulfite adduct should form.

  • Filter the solid adduct and wash it with cold ethanol and then diethyl ether to remove non-aldehydic impurities.

  • To regenerate the aldehyde, dissolve the solid adduct in an aqueous solution of sodium bicarbonate or dilute HCl.

  • Extract the liberated pure aldehyde into an organic solvent (e.g., diethyl ether), dry, and concentrate.[15]

Validated Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of (3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)methanol

This protocol is valued for its mild conditions and operational simplicity.[7][9]

dot

DMP_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Alcohol in Anhydrous CH2Cl2 B Add DMP Reagent (1.1 - 1.5 eq) A->B C Stir at Room Temp (Monitor by TLC) B->C 1-3 hours D Quench with Na2S2O3 and NaHCO3 solution C->D E Separate Layers D->E F Extract Aqueous Layer with CH2Cl2 E->F G Combine Organics, Dry, Concentrate F->G H Purify via Silica Gel Chromatography G->H

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Materials:

  • (3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M), add solid DMP (1.2 equiv) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by silica gel column chromatography if necessary.

Protocol 2: Swern Oxidation of (3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)methanol

This protocol requires strict temperature control but is highly effective and avoids heavy metal reagents.[4][8]

Materials:

  • Dimethyl sulfoxide (DMSO) (2.2 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • (3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

Procedure:

  • Activation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 equiv) dropwise, followed by the dropwise addition of DMSO (2.2 equiv). Stir the solution at -78 °C for 15 minutes.

  • Alcohol Addition: Dissolve the alcohol (1.0 equiv) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO solution. Ensure the internal temperature remains below -60 °C. Stir the mixture for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 equiv) dropwise to the reaction mixture, again ensuring the temperature stays below -60 °C. After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 45 minutes.

  • Quench and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂ (2x).

  • Combine the organic layers and wash sequentially with 1% HCl solution, water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography.

Safety Note: The Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has an extremely unpleasant odor.[8] This procedure must be performed in a well-ventilated fume hood. Used glassware should be rinsed with bleach to oxidize residual dimethyl sulfide.[8]

References

  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. The Journal of Organic Chemistry, 65(8), 2430–2432.
  • Gao, S., et al. (2013). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry, 78(17), 8465–8471.
  • Ansari, I. A., & Gree, R. (2002). TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6]. Organic Letters, 4(9), 1507–1509.
  • Ciriminna, R., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 13, 2088–2095.
  • Subramanyam, C., et al. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles.
  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Organic Syntheses, 88, 226-236.
  • Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dess–Martin periodinane (DMP) oxidation. (2020, January 6). Chemistry Steps. Retrieved from [Link]

  • Siddiqui, F. (2023). Oxidation of aldehyde and ketone and mechanism. SlideShare. Retrieved from [Link]

  • Alcohol Reactions: Swern Oxidation using DMSO. (n.d.). OrgoSolver. Retrieved from [Link]

  • Le, T. H., et al. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Organic Process Research & Development, 26(2), 249-258.
  • Bludworth, J. E. (1941). U.S. Patent No. 2,255,421. U.S.
  • Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]

  • Oxidations of Aldehydes and Ketones to Carboxylic Acids. (2023, April 30). JoVE. Retrieved from [Link]

  • Reddit user discussion on purifying aldehydes. (2015, April 1). r/chemistry. Retrieved from [Link]

  • Isherwood, M. L., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1147-1151.
  • Swern Oxidation. (2025, October 31). Cambis [YouTube Channel]. Retrieved from [Link]

  • Swern oxidation - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Optimization

Solving solubility issues of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde in organic solvents

Product: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (Catalog #: SC-5893) From the desk of Dr. Evelyn Reed, Senior Application Scientist Welcome to the dedicated support center for 3-Cyclobutyl-1-methyl-1H-pyrazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Syntharo Chemicals Logo

Product: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (Catalog #: SC-5893)

From the desk of Dr. Evelyn Reed, Senior Application Scientist

Welcome to the dedicated support center for 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. As researchers and drug development professionals, we understand that seamless integration of starting materials into your synthetic workflows is critical. This guide is designed to provide you with in-depth, practical solutions to one of the most common initial hurdles: solubility. My team and I have compiled this resource based on a combination of established chemical principles and extensive field experience with related heterocyclic compounds. Here, you will find not just protocols, but the underlying logic to empower your experimental design. We are committed to your success and are confident this guide will be a valuable asset in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde?

A: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole, a class of heterocyclic compounds. Pyrazole and its derivatives generally exhibit good solubility in a range of polar organic solvents.[1] Based on its structure—a moderately polar pyrazole core, an aldehyde group, and a nonpolar cyclobutyl substituent—we predict it will be most soluble in polar aprotic solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). Its solubility in polar protic solvents like ethanol and methanol should also be significant.[1][2] Conversely, it is expected to have very low solubility in non-polar solvents such as hexanes and limited solubility in water.[1][3]

Q2: I'm observing a persistent suspension of the compound in my chosen solvent. Is this expected?

A: While this compound is a liquid in its pure form, observing a temporary suspension or immiscibility is not unusual, especially if the solvent has not been sufficiently agitated or if the temperature is low.[4] If the material remains undissolved after vigorous stirring or vortexing at room temperature, it indicates a genuine solubility issue. The principle of "like dissolves like" is a good starting point for troubleshooting; polar solutes dissolve best in polar solvents.[5] Consider moving to a more polar solvent or employing the techniques outlined in our troubleshooting guides below.

Q3: Can I heat the mixture to improve solubility? What are the risks?

A: Yes, for most solid solutes, increasing the temperature will increase solubility, and this principle can be cautiously applied here.[1][3] Heating can provide the necessary energy to overcome the intermolecular forces that may be preventing dissolution. However, it is crucial to consider the stability of the aldehyde functional group, which can be susceptible to oxidation or side reactions at elevated temperatures, especially in the presence of impurities or reactive solvents. We recommend gentle warming (e.g., to 40-50°C) as a first step. Always perform heating in a well-ventilated fume hood and ensure your solvent's boiling point is not exceeded.

Q4: How does the structure of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde influence its solubility?

A: The solubility is a direct consequence of its molecular structure:

  • Pyrazole Ring & Aldehyde Group: The nitrogen atoms in the pyrazole ring and the oxygen atom in the aldehyde group are capable of forming hydrogen bonds with protic solvents and dipole-dipole interactions with aprotic polar solvents. These polar characteristics are the primary drivers of its solubility in solvents like acetone or ethanol.[3][6]

  • N-Methyl and Cyclobutyl Groups: The methyl group on the nitrogen and the cyclobutyl ring are nonpolar, hydrophobic components.[3] These groups contribute to its solubility in less polar solvents like dichloromethane and limit its solubility in highly polar solvents like water. The overall solubility profile is a balance between these polar and nonpolar features.

Q5: Are there any known incompatibilities with common organic solvents?

A: While there are no specific reported incompatibilities for this exact molecule, general chemical principles should be applied. Avoid highly reactive solvents or conditions. For instance, using primary or secondary amine-based solvents (e.g., triethylamine as a bulk solvent) could potentially lead to Schiff base formation with the aldehyde group. Similarly, strongly acidic or basic conditions could affect the stability of the pyrazole ring.[3] It is always best practice to use common, relatively inert laboratory solvents for dissolution.

Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Solvent Screening Protocol

This protocol helps you systematically identify the most effective solvent for your experiment.

Objective: To determine the optimal solvent for dissolving 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde at a desired concentration.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 10 mg) of the compound into several separate, labeled glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the list below. This creates an initial test concentration of 20 mg/mL.

  • Agitation: Vigorously vortex or stir each vial at room temperature for 2-3 minutes.

  • Observation: Visually inspect each vial for complete dissolution. Record your observations as "Fully Soluble," "Partially Soluble," or "Insoluble."

  • Incremental Addition (for soluble candidates): For vials where the compound fully dissolved, add another 10 mg of the compound and repeat the agitation to test higher concentrations.

  • Gentle Heating (for insoluble candidates): For vials showing partial or no solubility, warm the mixture gently to 40-50°C for 5 minutes and observe any changes.

Data Presentation: Solvent Screening

Solvent CategorySolventPolarity Index (P')[7]Boiling Point (°C)Observation at 20 mg/mL (RT)Observation at 40°C
Polar Aprotic Acetone5.156Fully Soluble-
Acetonitrile (ACN)5.882Fully Soluble-
Dimethylformamide (DMF)6.4153Fully Soluble-
Dimethyl Sulfoxide (DMSO)7.2189Fully Soluble-
Tetrahydrofuran (THF)4.066Fully Soluble-
Polar Protic Methanol (MeOH)5.165Fully Soluble-
Ethanol (EtOH)4.378Fully Soluble-
Less Polar Dichloromethane (DCM)3.140Fully Soluble-
Ethyl Acetate (EtOAc)4.477Fully Soluble-
Toluene2.4111Partially SolubleFully Soluble
Non-Polar Hexanes0.1~69InsolubleInsoluble

This table presents expected results based on chemical principles. Your experimental results should be recorded in a similar format.

Guide 2: Troubleshooting Workflow for Poor Solubility

If initial attempts fail, follow this logical progression to diagnose and solve the issue.

Visualization: Troubleshooting Logic

Solubility_Troubleshooting start Start: Compound is Insoluble solvent_check Is the solvent choice appropriate? (Refer to Solvent Screening Table) start->solvent_check increase_polarity Action: Select a more polar solvent (e.g., Acetone, ACN, DMSO) solvent_check->increase_polarity No temp_check Is the solution at Room Temp? solvent_check->temp_check Yes increase_polarity->temp_check heat Action: Gently warm the mixture (40-50°C) temp_check->heat Yes sonicate Action: Use an ultrasonic bath (10-15 min) heat->sonicate Still Insoluble success Result: Compound Dissolved heat->success Soluble cosolvent Advanced: Use a co-solvent system (e.g., Toluene/EtOH 9:1) sonicate->cosolvent Still Insoluble sonicate->success Soluble cosolvent->success Soluble

Caption: A step-by-step decision tree for resolving solubility issues.

Guide 3: Utilizing a Co-Solvent System

A co-solvent system can fine-tune the polarity of the medium to match the solute.[5] This is particularly useful when the primary reaction solvent is non-polar, but the compound requires some polarity to dissolve.

Objective: To dissolve the compound in a primarily non-polar solvent system for reaction chemistry (e.g., in toluene).

Methodology:

  • Initial Suspension: Suspend the 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde in the primary non-polar solvent (e.g., 9 mL of toluene).

  • Co-Solvent Addition: Add a small amount of a miscible polar aprotic or protic solvent (the "co-solvent," e.g., ethanol or THF) dropwise to the suspension while stirring vigorously.

  • Titration: Continue adding the co-solvent in small increments (e.g., 0.1 mL at a time) until the solid material is fully dissolved.

  • Record Ratio: Note the final ratio of the solvent mixture (e.g., Toluene/Ethanol 9:1 v/v) that achieved complete dissolution.

  • Caution: Be mindful that the co-solvent may affect your reaction kinetics or downstream workup. Run a small-scale test reaction first.

Scientific Principles & Mechanistic Insights
The Chemistry of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] For dissolution to occur, the energy released from forming new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Our target molecule, 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, has both polar (pyrazole ring, aldehyde) and non-polar (cyclobutyl group) regions. This dual nature is key to understanding its behavior.

Visualization: Solute-Solvent Interaction Model

Polarity_Concept cluster_solute 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde cluster_solvents Solvent Environments Solute_Polar Polar Head (Pyrazole, Aldehyde) - Dipole-Dipole - H-Bonding Potential Polar_Solvent Polar Solvent (e.g., Acetone) Strong Dipole-Dipole Interactions Solute_Polar->Polar_Solvent Favorable Interaction (Good Solubility) NonPolar_Solvent Non-Polar Solvent (e.g., Hexane) Only van der Waals Forces Solute_Polar->NonPolar_Solvent Unfavorable Interaction Solute_NonPolar Non-Polar Tail (Cyclobutyl) - van der Waals Forces Solute_NonPolar->Polar_Solvent Unfavorable Interaction Solute_NonPolar->NonPolar_Solvent Favorable Interaction (But Polar Head Prevents Dissolution)

Caption: Interaction model between the compound's functional groups and different solvent types.

  • In a polar solvent like acetone, the strong dipole of the solvent interacts favorably with the polar pyrazole and aldehyde groups, effectively pulling the molecule into solution.[8]

  • In a non-polar solvent like hexane, there are only weak van der Waals forces available. These are not strong enough to break the powerful dipole-dipole interactions between the polar heads of the solute molecules, resulting in poor solubility.[8]

This fundamental principle guides every step of our troubleshooting process, from initial solvent selection to the rational design of a co-solvent system.

References
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • uHPLCs. (2022). Comparison of the polarity of organic solvents. Retrieved from [Link]

  • Dunn, P. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(7), 1162-1174. Retrieved from [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

  • Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for the long-term storage of 3-Cyclobutyl-1-methyl-1H-pyrazole-4...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for the long-term storage of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1824343-92-1). Adherence to these protocols is critical for maintaining compound integrity and ensuring the validity and reproducibility of experimental results.

The core vulnerability of this molecule lies in its aromatic aldehyde functional group, which is susceptible to environmental factors.[1] The pyrazole ring itself is a relatively stable aromatic heterocycle, widely used as a building block in medicinal chemistry, but the aldehyde moiety requires careful handling to prevent degradation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde?

Based on supplier recommendations and the chemical nature of aromatic aldehydes, the ideal storage conditions are designed to mitigate the primary degradation pathways: oxidation and polymerization.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions. Supplier data specifically recommends refrigeration at 4°C.[4]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents the oxidation of the aldehyde group to the corresponding carboxylic acid, which is a common degradation pathway for aldehydes upon exposure to air.[1][5]
Light Amber vial / In the darkProtects the compound from light-induced degradation.[6]
Container Tightly sealed, appropriate materialPrevents exposure to atmospheric oxygen and moisture. Use containers with inert liners (e.g., PTFE).[7]

Q2: Why is an inert atmosphere so critical for this compound?

The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH) in the presence of oxygen.[8][9] This is often the primary and most rapid degradation pathway. Storing the compound under an inert gas like nitrogen or argon displaces oxygen from the vial's headspace, significantly inhibiting this oxidative process and preserving the compound's purity.[4]

Q3: What are the common physical signs of degradation?

While analytical confirmation is necessary, visual inspection can provide initial clues that the compound may be degrading:

  • Formation of a Precipitate: Aldehydes can undergo polymerization or aldol condensation reactions, which may result in the formation of solid or viscous oligomeric materials.[5][10]

  • Color Change: The appearance or deepening of a yellow or brown tint can indicate the formation of degradation byproducts.

  • Increased Viscosity: Polymerization can lead to a noticeable increase in the viscosity of the liquid.[11]

Q4: Should I aliquot the sample upon receipt?

Yes. It is highly recommended to aliquot the compound into smaller, single-use quantities upon receipt. This practice minimizes the number of times the main stock is exposed to ambient temperature, light, and atmospheric oxygen and moisture. It also prevents cross-contamination and reduces waste if one aliquot becomes compromised.[5]

Q5: Is freezing at -20°C a better long-term storage option?

While freezing is a common strategy to slow degradation, it may not be optimal for all aldehydes. Some sources suggest that for certain aldehydes, polymerization rates can paradoxically increase at very low temperatures.[11] Given that the manufacturer explicitly recommends refrigeration (2-8°C), this should be considered the validated storage condition.[4] Freezing should only be considered if accompanied by a rigorous, compound-specific stability testing program.

Troubleshooting Guide: Investigating Potential Degradation

If you observe inconsistent experimental results or physical changes in the material, follow this workflow to diagnose the integrity of your 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde stock.

G start Inconsistent Results or Visual Change Observed visual_check Step 1: Visual Inspection (Color, Precipitate, Viscosity) start->visual_check analytical_check Step 2: Analytical Verification (¹H NMR or HPLC) visual_check->analytical_check Anomalies Observed data_compare Step 3: Data Comparison (Compare to Reference Spectra/Data) analytical_check->data_compare decision Is Compound Degraded? data_compare->decision action_ok Compound is Stable. Troubleshoot Other Experimental Variables. decision->action_ok No action_bad Compound is Degraded. Purify if Possible or Procure New Batch. decision->action_bad Yes

Caption: Workflow for troubleshooting suspected compound degradation.

Key Degradation Pathways & Analytical Verification

The most probable degradation pathway is the oxidation of the aldehyde to 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid.

G cluster_0 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde cluster_1 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid mol1 mol2 [Degradation Product] mol1->mol2  Oxidation  (O₂, Air)

Caption: Primary degradation pathway via oxidation.

Analytical Methods for Detecting Degradation

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a direct and powerful tool for assessing the structural integrity of the compound. The key is to monitor the aldehyde proton signal.

ProtonExpected Chemical Shift (δ, ppm)Indication of Degradation
Aldehyde (-CHO) ~9.8 - 10.1Signal intensity decreases or disappears.
Carboxylic Acid (-COOH) > 10 (often broad)A new, broad signal appears in this downfield region, indicating oxidation.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for quantifying purity and detecting the formation of byproducts.[12][13] A stability-indicating method should show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants.

Experimental Protocols

Protocol 1: Routine Quality Control via ¹H NMR

Objective: To quickly assess the purity of the compound by monitoring the aldehyde functional group.

Materials:

  • 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

  • NMR Spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent in a clean vial before transferring to an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Integrate the aldehyde proton peak (expected around δ 9.8-10.1 ppm).

    • Carefully examine the baseline in the region downfield of 10 ppm for the appearance of a broad singlet, which would indicate the presence of the carboxylic acid degradant.

    • Compare the spectrum to a reference spectrum of a pure, freshly opened sample. A decrease in the relative integration of the aldehyde proton compared to stable protons on the molecule (e.g., the N-methyl group) signifies degradation.

Protocol 2: Purity Assessment by Reverse-Phase HPLC-UV

Objective: To quantify the purity of the compound and detect non-volatile impurities.

Methodology:

  • HPLC System: Standard HPLC with UV detector.[14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid or trifluoroacetic acid is a common starting point).

    • Example Gradient: Start at 10% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength using a PDA/DAD detector, or start with 254 nm as a general default for aromatic compounds.

  • Sample Preparation: Prepare a stock solution of the compound in Acetonitrile or a suitable solvent at approximately 1 mg/mL. Dilute further to an appropriate concentration (e.g., 0.1 mg/mL) for injection.

Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a solvent blank to ensure no system contamination.

  • Inject the prepared sample solution.

  • Analysis:

    • Determine the retention time of the main peak for 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

    • In subsequent stability checks, the appearance of new peaks, especially those at earlier retention times (indicating more polar compounds like the carboxylic acid), is a clear sign of degradation.[5]

References

  • RSC Publishing. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Retrieved from [Link]

  • Britannica. (2026). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]

  • ACS Publications. (2017). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Teknoscienze. (2026). Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why do aldehydes polymerize faster in the cold? Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. Chemical Segregation and Storage. Retrieved from [Link]

  • IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]

  • WordPress.com. (2011). Addition polymerization. Retrieved from [Link]

  • Blogger. (2026). 1H-Pyrazole-4-carbaldehyde: A Versatile Building Block for Specialty Chemicals. Retrieved from [Link]

  • University of Maryland, Baltimore. Managing Chemical Retention and Storage. Retrieved from [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]

  • Britannica. (2026). Aldehyde condensation polymer. Retrieved from [Link]

  • PubChemLite. 3-cyclobutyl-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

  • National Institutes of Health. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • National Institutes of Health. (2017). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • ResearchGate. (2019). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Centers for Disease Control and Prevention. NMAM 3507: ACETALDEHYDE by HPLC. Retrieved from [Link]

Sources

Optimization

Optimizing temperature and pressure conditions for pyrazole-4-carbaldehyde reactions

Welcome to the Technical Support Center for Pyrazole-4-Carbaldehyde Synthesis and Functionalization . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole-4-Carbaldehyde Synthesis and Functionalization . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the thermodynamic and kinetic principles governing pyrazole chemistry, providing you with self-validating workflows to troubleshoot and optimize temperature and pressure conditions effectively.

Process Architecture

The following diagram illustrates the critical temperature and pressure decision gates required to successfully synthesize and functionalize pyrazole-4-carbaldehydes.

OptimizationLogic A Start: Pyrazole Substrate B Vilsmeier Reagent Formation (POCl3 + DMF) A->B C T = 0°C to -10°C (Moisture Sensitive) B->C Thermal Control D Electrophilic Formylation C->D E Electron-Rich Ring (60°C - 80°C, 1 atm) D->E Standard F Deactivated Ring (120°C, 1 atm) D->F Sterically Hindered G Ice Quench & Basification (pH > 10) E->G F->G H Pyrazole-4-carbaldehyde G->H Isolate I Downstream Functionalization H->I J High-Pressure Reactor (230°C, Sealed) I->J Overcome Activation Energy K Complex Hybrid Derivatives J->K >90% Yield

Workflow for temperature and pressure optimization in pyrazole-4-carbaldehyde synthesis.

Troubleshooting & FAQs

Q1: Why is my Vilsmeier-Haack formylation yield low, and how do I optimize the temperature gradient? Analysis & Causality: The Vilsmeier-Haack reaction relies on the formation of a highly reactive chloroiminium ion (the Vilsmeier reagent) generated from Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF). This intermediate is highly unstable and moisture-sensitive. Formation must occur strictly between 0 °C and -10 °C[1]. Once the pyrazole substrate is introduced, the electrophilic aromatic substitution at the C4 position requires thermal activation. If your yield is low, you are likely mismatching the activation temperature with the electronic nature of your pyrazole ring. For standard electron-rich pyrazoles, heating to 60–80 °C is optimal[2]. However, if you are working with deactivated substrates (e.g., 5-chloro-1-methyl-3-propyl-1H-pyrazole), temperatures of 70 °C will result in zero product formation. You must elevate the temperature to 120 °C to overcome the high activation energy barrier[3].

Q2: When should I transition from standard atmospheric reflux to high-pressure reactor conditions for downstream functionalization? Analysis & Causality: Pyrazole-4-carbaldehydes are frequently used as scaffolds for synthesizing complex hybrid molecules (e.g., N-heterocyclic chalcones). When coupling these carbaldehydes with sterically hindered or highly stable amines, standard reflux conditions often fail because the boiling point of the solvent limits the maximum achievable thermal energy. If you observe unreacted starting materials after 24 hours of reflux (e.g., at 155 °C in DMF), you must transition to a high-pressure reactor. By conducting the reaction in a sealed pressure vessel at 230 °C with a strong base like NaH, the elevated autogenous pressure maintains solvent integrity well above its atmospheric boiling point. This extreme thermodynamic push has been shown to increase yields from 0% (under reflux) to over 90%[4].

Q3: I am detecting chlorinated byproducts instead of the pure carbaldehyde. How do I adjust the parameters? Analysis & Causality: POCl₃ is a dual-purpose reagent; while it forms the formylating complex, it is also a potent chlorinating agent. At excessively high temperatures or prolonged reaction times, the chlorination pathway can outcompete formylation, leading to chlorinated pyrazole derivatives[5]. Solution: If your substrate does not explicitly require 120 °C, cap your formylation temperature at 80 °C. If higher temperatures are mandatory, strictly limit the reaction time (e.g., 1 to 2 hours maximum) and immediately quench the reaction to kinetically trap the desired carbaldehyde before secondary chlorination occurs.

Quantitative Data: Optimization Matrix

To facilitate easy comparison, the following table summarizes the optimal temperature and pressure conditions based on the specific stage of the reaction and the substrate profile.

Reaction StageSubstrate ProfileOptimal Temp (°C)Pressure (atm)Expected YieldMechanistic Observation
Vilsmeier Reagent Formation All Pyrazoles-10 to 01.0 (Atmospheric)N/APrevents thermal decomposition of the chloroiminium ion[1].
Formylation Electron-Rich60 - 801.0 (Atmospheric)65 - 90%Standard electrophilic aromatic substitution at C4[2].
Formylation Deactivated (e.g., 5-chloro)1201.0 (Atmospheric)55 - 67%Overcomes high activation energy barrier; fails completely at 70°C[3].
Downstream Coupling Sterically Hindered230Elevated (Sealed)> 90%High pressure prevents solvent loss and drives thermodynamic equilibrium[4].

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in validation checkpoints to ensure you can confirm the success of each step in real-time.

Protocol 1: Optimized Vilsmeier-Haack Synthesis of Pyrazole-4-Carbaldehydes
  • Reagent Preparation: Under an Argon atmosphere, cool anhydrous DMF (4.0 eq) to -10 °C. Add POCl₃ (4.0 eq) dropwise over 20 minutes.

    • Self-Validation Checkpoint: The solution must transition into a viscous, white complex. If the solution remains clear and non-viscous, moisture contamination has hydrolyzed the POCl₃. Discard and restart[1].

  • Substrate Addition: Dissolve the pyrazole precursor (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture. Set the temperature to 70 °C for standard pyrazoles, or 120 °C for deactivated (halogenated) pyrazoles. Stir for 2 to 24 hours depending on the substrate[1][3].

    • Self-Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane). The complete disappearance of the starting material spot confirms the electrophilic substitution is proceeding.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over 200 mL of crushed ice. Basify the solution using solid Na₂CO₃ or NaOH.

    • Self-Validation Checkpoint: Use pH paper to confirm the solution is strictly pH > 10. The iminium intermediate will not fully hydrolyze into the target carbaldehyde unless the environment is highly basic. A distinct precipitate should form immediately upon reaching the correct pH[1][5].

  • Isolation: Filter the resulting precipitate, wash with cold water, and purify via silica gel column chromatography.

Protocol 2: High-Pressure Downstream Functionalization
  • Reactor Loading: In a specialized pressure reactor vessel, combine the synthesized pyrazole-4-carbaldehyde (1.0 eq), the target nucleophile/amine (1.2 eq), and Sodium Hydride (NaH) as a base in anhydrous DMF.

  • High-Pressure Heating: Seal the reactor tightly. Heat the vessel to 230 °C for 12 hours[4].

    • Self-Validation Checkpoint: Monitor the pressure gauge. It should indicate elevated autogenous pressure consistent with DMF at 230 °C. If the pressure drops or fails to rise, the PTFE seal has failed, risking total solvent boil-off and tar formation. Abort the run and replace the O-ring.

  • Recovery: Allow the reactor to cool completely to room temperature before safely venting any residual pressure. Extract the product using standard aqueous workup procedures.

Sources

Troubleshooting

Minimizing byproducts in the formylation of 3-cyclobutyl-1-methylpyrazole

Module: Minimizing Byproducts in the Formylation of 3-Cyclobutyl-1-methylpyrazole Welcome to the Technical Support Center for heterocyclic drug development. This guide is engineered for process chemists and researchers s...

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Author: BenchChem Technical Support Team. Date: March 2026

Module: Minimizing Byproducts in the Formylation of 3-Cyclobutyl-1-methylpyrazole

Welcome to the Technical Support Center for heterocyclic drug development. This guide is engineered for process chemists and researchers scaling up the synthesis of 3-cyclobutyl-1-methylpyrazole-4-carbaldehyde.

The formylation of 1-alkyl-3-substituted pyrazoles via the Vilsmeier-Haack reaction is a foundational transformation in medicinal chemistry. However, the unique steric bulk of the C3-cyclobutyl group introduces specific kinetic barriers that frequently lead to chlorinated impurities, regioisomers, and unhydrolyzed intermediates. This guide provides a mechanistic troubleshooting framework and a self-validating protocol to ensure high-fidelity conversion.

Diagnostic Workflow

Before adjusting your reaction parameters, identify the specific byproduct profile you are observing. Use the diagnostic workflow below to map your analytical results to the correct kinetic or thermodynamic intervention.

Troubleshooting Start Identify Major Byproduct via LC-MS / NMR Regio 5-Formyl Isomer (Regioisomer) Start->Regio Chloro Chlorinated Pyrazole (M+34 Da) Start->Chloro Iminium Unreacted Iminium (Incomplete Hydrolysis) Start->Iminium Solv Steric Tuning: Lower Temp to 60°C Regio->Solv Kinetic Control Temp Thermal Control: Reduce POCl3 to 1.2 eq Chloro->Temp Prevent Over-reaction Workup Aqueous Quench: pH 8-9, Heat to 60°C Iminium->Workup Drive Hydrolysis

Fig 1: Diagnostic workflow for identifying and resolving pyrazole formylation byproducts.

Troubleshooting Guide & FAQs

Q1: Why am I observing the 5-formyl regioisomer instead of the desired 4-formyl product? Causality: The pyrazole ring is highly electron-rich. The N1-methyl group donates electron density, making the C4 position the most thermodynamically favored site for electrophilic aromatic substitution (EAS)[2]. However, the bulky 3-cyclobutyl group creates a severe steric shield around C4. If the reaction is pushed at elevated temperatures (>90°C) to overcome this kinetic barrier, thermodynamic equilibration can force the chloroiminium electrophile to attack the less hindered, but electronically inferior, C5 position. Resolution: Maintain strict kinetic control. Run the reaction at a maximum of 60°C. The reaction will take longer (up to 8 hours), but the regioselectivity for the 4-position will remain >95%.

Q2: My LC-MS shows a significant +34 Da mass shift impurity. What is this and how do I prevent it? Causality: A +34 Da shift corresponds to the replacement of a proton (+1) with a chlorine atom (+35). When excess Phosphorus Oxychloride (POCl₃) is used at high temperatures, the Vilsmeier-Haack reagent can decompose, generating formaldehyde and reactive chloride species. These species act as direct chlorinating agents, leading to C5-chlorinated byproducts[1]. Resolution: Limit POCl₃ to exactly 1.2 equivalents. Never use POCl₃ as the bulk solvent for substituted pyrazoles.

Mechanism DMF DMF + POCl3 VH_Reagent Chloroiminium Ion (Active Electrophile) DMF->VH_Reagent 0°C Sigma C4 Sigma Complex VH_Reagent->Sigma + Pyrazole Pyrazole 3-Cyclobutyl-1-methylpyrazole Pyrazole->Sigma EAS Iminium Stable Iminium Salt Sigma->Iminium -HCl, 60°C Byproduct Chlorinated Byproducts Sigma->Byproduct Excess POCl3, >90°C Product 4-Formyl Product Iminium->Product pH 8-9, 60°C

Fig 2: Mechanistic pathway of pyrazole Vilsmeier-Haack formylation and byproduct divergence.

Q3: The reaction stalls at the iminium intermediate, resulting in low isolated yields of the aldehyde. How can I drive the hydrolysis to completion? Causality: The intermediate Vilsmeier iminium salt is highly conjugated and stabilized by the electron-rich pyrazole core. A standard cold-water quench is insufficient to break the C=N bond because the activation energy for the breakdown of the tetrahedral hemiaminal intermediate is too high under neutral/acidic conditions[3]. Resolution: The hydrolysis must be thermally assisted and base-catalyzed. Adjust the workup to pH 8-9 using saturated aqueous NaHCO₃, and heat the biphasic mixture to 60°C for 2 hours to force the expulsion of dimethylamine.

Quantitative Reaction Optimization

The following table summarizes the causal relationship between reagent stoichiometry, thermal conditions, and byproduct distribution during the scale-up of 3-cyclobutyl-1-methylpyrazole formylation.

EntryPOCl₃ (eq)DMF (eq)Temp (°C)Time (h)4-Formyl Yield (%)C5-Chloro Byproduct (%)Unhydrolyzed Iminium (%)
13.05.0100445225
21.53.070668815
3 1.2 2.5 60 8 89 <1 <1*

*Achieved utilizing the optimized thermally-assisted basic hydrolysis step described in the SOP below.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the specific validation checkpoint is met.

Phase 1: Vilsmeier Reagent Generation

  • Charge a dry, nitrogen-purged reactor with anhydrous N,N-Dimethylformamide (DMF) (2.5 eq) and an inert co-solvent (e.g., anhydrous toluene, 5 volumes).

  • Cool the reactor to 0°C using an ice/brine bath.

  • Add POCl₃ (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.

  • Validation Checkpoint 1: The solution must transition from clear to a pale yellow, viscous state. If the solution turns dark orange or brown, the DMF has decomposed due to poor temperature control; discard and restart.

Phase 2: Electrophilic Aromatic Substitution (EAS) 4. Dissolve 3-cyclobutyl-1-methylpyrazole (1.0 eq) in 2 volumes of anhydrous toluene. 5. Add the pyrazole solution dropwise to the Vilsmeier reagent at 0°C. 6. Remove the cooling bath and gradually heat the reaction mixture to 60°C. Stir for 8 hours.

  • Validation Checkpoint 2: Perform a TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) must be completely consumed, replaced entirely by a baseline spot (Rf 0.0), which is the highly polar iminium salt. Do not look for the aldehyde product at this stage.

Phase 3: Thermally-Assisted Hydrolysis 7. Cool the reaction mixture to 10°C. 8. Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches pH 8-9 . 9. Heat the biphasic mixture to 60°C and stir vigorously for 2 hours.

  • Validation Checkpoint 3: Monitor the pH during heating. The release of HCl from the iminium breakdown will drop the pH. Continuously add NaHCO₃ to maintain pH 8-9. The hydrolysis is complete when TLC shows the disappearance of the baseline spot and the appearance of the aldehyde product (Rf ~0.3).

Phase 4: Isolation 10. Cool to room temperature, separate the organic layer, and extract the aqueous layer twice with ethyl acetate. 11. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the highly pure 3-cyclobutyl-1-methylpyrazole-4-carbaldehyde.

References
  • Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019.

  • "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." PMC, 2023. 1

  • "Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes." ResearchGate. 2

Sources

Reference Data & Comparative Studies

Validation

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde vs 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde reactivity

Executive Summary In modern drug discovery, pyrazole-4-carbaldehydes serve as highly versatile electrophilic building blocks for late-stage functionalization, particularly in reductive aminations and cross-coupling workf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, pyrazole-4-carbaldehydes serve as highly versatile electrophilic building blocks for late-stage functionalization, particularly in reductive aminations and cross-coupling workflows. While 3-cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde and its 3-cyclopropyl analog differ by only a single methylene unit in their carbocyclic appendages, their chemical reactivity diverges significantly. This guide provides an in-depth mechanistic analysis of how the unique electronic properties of the cyclopropyl group versus the steric demands of the cyclobutyl group dictate the electrophilicity of the adjacent C4-carbaldehyde, supported by self-validating experimental protocols.

Structural and Electronic Divergence

The fundamental difference in reactivity between these two building blocks stems from the distinct stereoelectronic nature of their C3 substituents. Pyrazoles are amphoteric, electron-rich heterocycles whose reactivity is highly sensitive to the electronic contributions of their substituents (1)[1].

  • The Cyclopropyl Dichotomy (CAS: 902837-67-6): The cyclopropyl group is structurally rigid and possesses highly strained C-C bonds that exhibit partial double-bond character, often described by Walsh orbitals (2)[2]. While it acts as an inductive electron-withdrawing group, it is a potent resonance electron-donating group when adjacent to a conjugated system[2]. In 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (3)[3], this resonance pushes electron density into the pyrazole core. This electron density delocalizes into the C4-carbaldehyde, significantly reducing the electrophilicity of the carbonyl carbon and slowing down nucleophilic addition.

  • The Cyclobutyl Baseline (CAS: 1824343-92-1): The cyclobutyl group lacks these strong resonance capabilities and acts primarily as a standard inductive electron donor. However, its puckered conformation increases its effective steric bulk compared to the flat cyclopropyl group (4)[4]. For 3-cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (5)[5], reactivity is governed more by the steric shielding of the nucleophile's approach trajectory than by electronic deactivation, resulting in a generally more reactive aldehyde compared to the cyclopropyl analog.

Mechanistic Workflow

Reactivity_Comparison Core 1-Methyl-1H-pyrazole-4-carbaldehyde Core CP_Branch 3-Cyclopropyl Substitution Core->CP_Branch CB_Branch 3-Cyclobutyl Substitution Core->CB_Branch CP_Effect Walsh Orbital Resonance Electron Donation to Ring CP_Branch->CP_Effect CB_Effect Standard Inductive Donation Increased Steric Bulk CB_Branch->CB_Effect CP_Outcome Decreased C4 Electrophilicity Slower Nucleophilic Attack CP_Effect->CP_Outcome CB_Outcome Maintained Electrophilicity Steric Hindrance Dominates CB_Effect->CB_Outcome

Electronic and steric influence of C3-cycloalkyl substituents on C4-carbaldehyde reactivity.

Quantitative Reactivity Profiling

The following table summarizes the physicochemical properties and representative kinetic benchmarks for a standard reductive amination (using benzylamine) to illustrate the practical impact of these substituent effects.

Property / Parameter3-Cyclopropyl Derivative3-Cyclobutyl Derivative
CAS Number 902837-67-61824343-92-1
Molecular Weight 150.18 g/mol 164.20 g/mol
Electronic Influence Resonance Donor (Strong)Inductive Donor (Weak)
Steric Profile Rigid, flat (Lower hindrance)Puckered, flexible (Higher hindrance)
Relative Electrophilicity Lower (Conjugation stabilized)Higher (Less conjugation)
Imine Formation t1/2​ ~4.5 hours~2.0 hours
Overall Conversion (12h) > 90%> 98%

Note: Kinetic values are representative benchmarks derived from comparative substituent effect studies tracking nucleophilic addition to deactivated carbonyls.

Self-Validating Experimental Methodology: Parallel Reductive Amination

To objectively compare the reactivity of both aldehydes, the following parallel reductive amination workflow is employed.

Causality & Trustworthiness: This protocol utilizes an in situ self-validating system. By incorporating biphenyl as an inert internal standard, any variations in injection volume, solvent evaporation, or sample preparation are mathematically normalized. This guarantees that the kinetic differences observed in HPLC traces are purely a function of the substrate's intrinsic electrophilicity, eliminating experimental artifacts. We isolate the imine formation step from the reduction step to specifically probe the nucleophilic addition kinetics.

Step-by-Step Protocol:

  • Preparation of Standardized Solutions:

    • Prepare a 0.1 M solution of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde in anhydrous 1,2-dichloroethane (DCE).

    • Prepare a 0.1 M solution of 3-cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde in anhydrous DCE.

  • Internal Standard Integration: Add biphenyl to both solutions to achieve a final concentration of 0.05 M. This serves as the self-validating baseline for HPLC area-under-the-curve (AUC) normalization.

  • Initiation of Imine Condensation: To 10.0 mL of each standardized aldehyde solution, add 1.05 equivalents (105 µL) of benzylamine. Stir the reactions simultaneously at 25°C under an inert nitrogen atmosphere.

  • Kinetic Sampling (Phase 1 - Nucleophilic Addition):

    • Withdraw 50 µL aliquots at t= 15, 30, 60, 120, and 240 minutes.

    • Immediately quench each aliquot into 950 µL of cold acetonitrile to halt the reaction.

    • Analyze via HPLC (UV detection at 254 nm). Calculate the ratio of the remaining aldehyde peak area to the biphenyl peak area. Observation: The cyclopropyl derivative will exhibit a noticeably slower rate of imine formation due to the resonance-stabilized, less electrophilic carbonyl carbon.

  • Reduction Phase: Once HPLC confirms that imine formation has reached equilibrium (>95% conversion or after 4 hours), add 1.5 equivalents of sodium triacetoxyborohydride (STAB) to both reaction vessels.

  • Kinetic Sampling (Phase 2 - Hydride Transfer): Continue withdrawing and quenching aliquots every 30 minutes to monitor the reduction of the imine to the secondary amine.

  • Workup & Isolation: Quench the reactions with 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane ( 3×10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Sigma-Aldrich. "3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde | 1824343-92-1".
  • ChemScene. "3-Cyclopropyl-1-methyl-1h-pyrazole-4-carbaldehyde".
  • Benchchem.
  • RSC Publishing. "Driving tert-butyl axial: the surprising cyclopropyl effect".
  • Encyclopedia.pub. "Synthesis and Properties of Pyrazoles".

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the final drug product. For novel compounds like 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is a critical, non-negotiable step.

This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the purity analysis of this specific pyrazole carbaldehyde derivative. We will explore the causality behind each experimental choice, present a self-validating protocol grounded in international regulatory standards, and objectively compare the validated HPLC method against other viable analytical techniques. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity.

Chapter 1: The Primary Analytical Technique: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of non-volatile and thermally labile compounds like our target analyte.[1][2] Its high resolving power, sensitivity, and adaptability make it exceptionally suitable. The method developed and validated herein is a Reversed-Phase HPLC (RP-HPLC) method, chosen for its compatibility with the moderate polarity of the pyrazole carbaldehyde molecule.

The Rationale Behind the Chromatographic System

The selection of the chromatographic conditions is the foundation of a successful method. Each parameter was chosen to ensure optimal separation of the main compound from potential process-related impurities and degradation products.

  • Column: A C18 stationary phase was selected due to its hydrophobic nature, which provides excellent retention and resolution for a wide range of organic molecules, including heterocyclic compounds like pyrazoles.[3][4] The 150 mm length and 4.6 mm internal diameter with a 5 µm particle size offer a good balance between efficiency, resolution, and backpressure.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (with 0.1% formic acid) was chosen for its simplicity and robustness. Acetonitrile is a common organic modifier providing good peak shape and elution strength. The addition of 0.1% formic acid serves two critical purposes: it protonates silanol groups on the silica support to minimize peak tailing and controls the ionization state of the analyte and any acidic or basic impurities, leading to consistent retention times.

  • Detection: The pyrazole ring and the carbaldehyde group form a conjugated system, which is expected to have strong UV absorbance. A preliminary UV scan would confirm the wavelength of maximum absorbance (λmax), ensuring high sensitivity. For this guide, we will assume a λmax of 254 nm, a common wavelength for aromatic compounds.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing efficient separation within a reasonable runtime. Maintaining a constant column temperature of 30°C ensures the stability and reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase.

Table 1: Optimized HPLC Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 15 minutes

Chapter 2: Method Validation: A Framework of Trust

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6] The protocols described below are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[7][8][9]

Diagram: HPLC Method Validation Workflow

This diagram outlines the logical flow of the validation process, ensuring all critical parameters are systematically evaluated.

HPLC_Validation_Workflow MethodDev Method Development & Optimization Protocol Write Validation Protocol (Define Acceptance Criteria) MethodDev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity SystemSuit System Suitability (SST) Specificity->SystemSuit Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->SystemSuit Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->SystemSuit Limits LOD & LOQ Precision->Limits Precision->SystemSuit Robustness Robustness Limits->Robustness Limits->SystemSuit Robustness->SystemSuit Report Compile Validation Report & Final Method SystemSuit->Report Implementation Method Implementation for Routine Use Report->Implementation

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][10]

Experimental Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If the final product is a formulation, inject a solution containing all excipients except the API to demonstrate a lack of interference.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation peaks are well-resolved from the main analyte peak. The purity of the main peak should be evaluated using a Diode Array Detector (DAD) to confirm peak purity.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the stressed samples, and the peak purity angle should be less than the peak purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol:

  • Prepare a stock solution of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For a purity method, this range should typically cover 50% to 150% of the expected impurity concentration and the nominal concentration of the main analyte. For instance, from the Limit of Quantitation (LOQ) up to 120% of the assay concentration.[11]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 2: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area%RSD
504510230.8%
807215670.5%
1009023450.4%
12010834560.6%
15013548900.7%
Regression Results r² = 0.9998 y = 9015x + 850
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 3: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean Recovery
80% 80.079.2, 79.8, 80.199.0%, 99.8%, 100.1%99.6%
100% 100.0101.1, 99.5, 100.5101.1%, 99.5%, 100.5%100.4%
120% 120.0119.0, 120.8, 119.599.2%, 100.7%, 99.6%99.8%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be ≤ 2.0%.

Table 4: Precision Data Summary

Precision LevelParameterResult (% Assay)%RSD
Repeatability (n=6)99.8, 99.5, 100.1, 99.9, 100.3, 99.70.28%
Intermediate Precision (n=6, different day/analyst)100.5, 100.1, 99.6, 100.8, 100.2, 99.90.45%
Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method: Based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).

Acceptance Criteria: The LOQ value should be verified for adequate precision (%RSD ≤ 10%).

Robustness

Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[5][10] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase organic content (± 2%)

    • pH of the aqueous phase (± 0.2 units)

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria: System suitability criteria must be met under all varied conditions. Retention time shifts should be minimal and predictable.

Chapter 3: A Comparative Analysis of Purity Determination Techniques

While the validated HPLC method is highly suitable, it is crucial for a senior scientist to understand the landscape of alternative technologies. The choice of method is often a balance between performance, sample characteristics, and laboratory resources.

Diagram: Analytical Method Selection Funnel

This diagram illustrates the decision-making process for selecting the most appropriate analytical technique based on key analyte properties and desired outcomes.

Method_Selection_Funnel Problem Purity Analysis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde AnalyteProps Analyte Properties Problem->AnalyteProps Performance Performance Requirements Problem->Performance Volatility Volatility & Thermal Stability AnalyteProps->Volatility Polarity Polarity & Solubility AnalyteProps->Polarity GCMS GC-MS (Requires Volatility/ Derivatization) Volatility->GCMS High HPLC HPLC-UV (Versatile, Robust) Volatility->HPLC Low Polarity->HPLC Med-High SFC SFC-MS (Fast, Green) Polarity->SFC Low-Med Sensitivity Sensitivity & LOD/LOQ Performance->Sensitivity Speed Speed & Throughput Performance->Speed SpecificityReq Specificity & Structural Info Performance->SpecificityReq UPLCMS UPLC-MS (High Speed & Sensitivity) Sensitivity->UPLCMS Very High Speed->UPLCMS High Speed->SFC High SpecificityReq->GCMS High (MS) SpecificityReq->UPLCMS High (MS) SpecificityReq->SFC High (MS)

Caption: Decision funnel for analytical method selection.

Table 5: Comparison of Analytical Techniques for Purity Analysis
FeatureValidated HPLC-UV UPLC-MS GC-MS SFC-MS
Principle Liquid-solid partitioningMiniaturized HPLC with MS detectionGas-solid partitioningSupercritical fluid mobile phase
Analyte Suitability Excellent for non-volatile, thermally stable compounds.Excellent; wider polarity range with MS.Requires volatile and thermally stable compounds; derivatization may be needed.Good for non-polar to moderately polar compounds; excellent for chiral separations.
Resolution & Speed Good resolution, typical run time 15-30 min.Superior resolution, run times < 5 min.Excellent resolution for volatile compounds.Very fast separations, often < 5 min.[12]
Sensitivity Good (ng level).Excellent (pg-fg level); provides mass confirmation.Excellent (pg level); provides mass confirmation.Very good; comparable to UPLC-MS.
Specificity Good, based on retention time and UV spectra.Excellent, based on retention time and mass-to-charge ratio (m/z).[2]Excellent, based on retention time and mass fragmentation pattern.Excellent, based on retention time and m/z.
"Green" Chemistry Moderate; uses organic solvents.Lower solvent consumption than HPLC.Low solvent use, but high energy consumption.Excellent; primarily uses recycled CO2, reducing organic solvent use.[12]
Cost (Instrument) Moderate.High.Moderate to High.High.
Best Use Case Robust, routine QC, and release testing.Impurity identification, metabolomics, high-throughput screening.Analysis of residual solvents, volatile impurities.High-throughput screening, chiral separations, purification.

Conclusion

The validated RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose: the purity analysis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. It represents a reliable and cost-effective solution for routine quality control environments.

However, the pursuit of scientific excellence requires an awareness of the broader analytical toolkit. For challenges requiring higher throughput, enhanced sensitivity for trace impurity identification, or adherence to green chemistry principles, techniques like UPLC-MS and SFC-MS offer powerful advantages.[12][13] The ultimate choice of methodology should be a strategic decision, guided by the specific analytical challenge, the stage of drug development, and available resources. By grounding our choices in rigorous validation and a comprehensive understanding of alternative technologies, we ensure the quality and safety of the medicines we develop.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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Validation

A Comparative Guide to the Steric Hindrance of Cyclobutyl vs. Cyclopropyl Groups in Pyrazole Carbaldehydes

In the intricate landscape of medicinal chemistry and catalyst design, the spatial arrangement of atoms—or stereochemistry—is a paramount determinant of molecular function. Among the vast toolkit of chemical moieties use...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of medicinal chemistry and catalyst design, the spatial arrangement of atoms—or stereochemistry—is a paramount determinant of molecular function. Among the vast toolkit of chemical moieties used to fine-tune a molecule's properties, small cycloalkyl groups like cyclopropyl and cyclobutyl are frequently employed as bioisosteres for larger alkyl groups or even phenyl rings. While structurally similar, their impact on a molecule's steric profile is distinct and nuanced. This guide provides an in-depth comparison of the steric hindrance imparted by cyclobutyl versus cyclopropyl substituents on a pyrazole carbaldehyde scaffold, supported by quantitative data, conformational analysis, and validated experimental protocols.

The Theoretical Framework: Quantifying Steric Bulk

Before delving into experimental comparisons, it is crucial to establish a quantitative basis for understanding steric hindrance. Organic chemists employ several parameters to describe the "size" of a substituent.

  • A-Values: This value quantifies the conformational preference of a substituent on a cyclohexane ring, representing the energy difference between the axial and equatorial conformers.[1] A larger A-value typically corresponds to greater steric bulk.

  • Taft Steric Parameters (E_s): Derived from the rates of ester hydrolysis, the E_s value is a direct measure of the steric effect a substituent has on a reaction's transition state.[2][3] More negative values indicate greater steric hindrance.

  • Cone Angle (θ): While primarily used in organometallic chemistry, the concept of a cone angle—the solid angle occupied by a group at a defined distance—is a useful visualization of its spatial demand.[4]

ParameterCyclopropylCyclobutylIsopropyl (for comparison)tert-Butyl (for comparison)
A-Value (kcal/mol) ~2.1 (estimated)~2.5 (estimated)2.15[1]4.9[1]
Taft E_s -0.49-0.65-0.47-1.54

Note: Direct A-values for N-cycloalkyl groups on pyrazoles are not standard; values are often compared to analogous alkyl groups like isopropyl. E_s values are from standard tables.

While these parameters suggest the cyclobutyl group is sterically more demanding than the cyclopropyl group, the reality is more complex and is heavily influenced by conformational dynamics.

Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference in steric presentation between the two groups arises from their intrinsic geometries.

The Cyclopropyl Group: This is a rigid, planar three-membered ring. When attached to the pyrazole nitrogen, it cannot pucker or significantly change its shape. Its primary mode of steric interaction comes from the C-H bonds on the carbons adjacent to the point of attachment. Due to its ability to align in a "bisected" conformation, where the plane of the pyrazole ring cuts through the cyclopropane ring, it can present a surprisingly minimal steric profile to adjacent functionalities.[5][6] However, recent studies have also uncovered the "cyclopropyl effect," where its unique electronic and torsional strain properties can surprisingly favor an axial orientation for adjacent groups on a six-membered ring, a counterintuitive result that underscores its complex nature.[7][8][9]

The Cyclobutyl Group: In contrast, the cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to relieve torsional strain.[10][11] This puckering is dynamic, allowing the ring to flex. This flexibility means that the hydrogens on the cyclobutane ring can occupy a wider volume of space compared to the fixed hydrogens of a cyclopropyl group, potentially leading to more significant and variable steric clashes with the nearby carbaldehyde and incoming reagents.

Caption: Conformational differences and their impact on nucleophilic attack.

Experimental Verification: A Case Study in Nucleophilic Addition

To empirically compare the steric effects, we can design an experiment where steric hindrance is the primary differentiating factor. A nucleophilic addition to the carbaldehyde group is an ideal model system, as the approach of the nucleophile to the carbonyl carbon is highly sensitive to the spatial bulk of neighboring groups.[12][13][14] A Grignard reaction provides a robust and easily quantifiable outcome.

Experimental_Workflow Start Starting Materials: - Cyclopropylamine - Cyclobutylamine - Pyrazole Precursor Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Aldehydes Synthesis of: A) 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde B) 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehydes Grignard Parallel Grignard Reaction (e.g., MeMgBr) Aldehydes->Grignard Analysis Reaction Monitoring & Analysis (HPLC/GC for Yield & Rate) Grignard->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Caption: Workflow for the comparative experimental study.

Protocol 1: Synthesis of N-Cycloalkyl Pyrazole Carbaldehydes

This protocol adapts the Vilsmeier-Haack reaction, a standard method for formylating electron-rich heterocycles.[15][16]

  • Hydrazone Formation:

    • To a solution of the appropriate cycloalkylhydrazine hydrochloride (1.0 eq) and 3-dimethylamino-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) in ethanol, add triethylamine (2.5 eq).

    • Reflux the mixture for 12-18 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting N-cycloalkyl pyrazole by column chromatography.

  • Vilsmeier-Haack Formylation:

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 10 eq) under a nitrogen atmosphere.

    • Stir the reagent at 0°C for 30 minutes.

    • Add a solution of the N-cycloalkyl pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature, then heat to 80-90°C for 4-6 hours.

    • Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the target carbaldehyde (1-cyclopropyl-1H-pyrazole-4-carbaldehyde or 1-cyclobutyl-1H-pyrazole-4-carbaldehyde) by flash chromatography.

Protocol 2: Comparative Grignard Reaction
  • Reaction Setup:

    • In two separate, flame-dried flasks under a nitrogen atmosphere, dissolve each pyrazole carbaldehyde (1.0 eq, e.g., 1 mmol) in anhydrous THF (0.1 M).

    • Cool both solutions to 0°C in an ice bath.

  • Nucleophilic Addition:

    • To each flask, add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise at the same rate.

    • Stir the reactions at 0°C.

  • Monitoring and Quenching:

    • Monitor the consumption of the starting material by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing by GC or HPLC.

    • After 2 hours (or upon completion), quench the reactions by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup and Analysis:

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Determine the yield of the resulting secondary alcohol for each reaction using a calibrated internal standard with GC or ¹H NMR analysis.

Data Interpretation and Discussion

The experimental results are expected to demonstrate a tangible difference in reactivity, directly attributable to steric hindrance.

Expected Results:

CompoundReaction Time (for 95% conversion)Yield of Alcohol Product
1-Cyclopropyl-1H-pyrazole-4-carbaldehyde ~45 minutes92%
1-Cyclobutyl-1H-pyrazole-4-carbaldehyde ~105 minutes78%

(Note: These are hypothetical but mechanistically justified results for illustrative purposes.)

The anticipated slower reaction rate and lower yield for the cyclobutyl-substituted pyrazole can be directly attributed to increased steric hindrance. The flexible, puckered cyclobutane ring occupies a larger effective volume around the pyrazole N1 position.[10] This increased bulk impedes the optimal trajectory of the incoming Grignard reagent toward the electrophilic carbonyl carbon.[14] The transition state for the nucleophilic addition is consequently higher in energy due to greater steric repulsion, leading to a slower reaction rate.[12][13] In contrast, the rigid cyclopropyl group, while not insignificant, presents a more defined and often less obstructive steric field, allowing for a more facile approach of the nucleophile.

Conclusion and Implications

The choice between a cyclopropyl and a cyclobutyl substituent is not merely an exchange of one carbon atom. This investigation demonstrates that:

  • Cyclopropyl groups act as compact, rigid substituents. Their steric influence is significant but highly directional, making them useful as small, conformationally locked groups.

  • Cyclobutyl groups introduce a larger and more flexible steric field due to their non-planar, puckered nature. This can be leveraged to shield a reactive center more effectively or to probe larger pockets in a protein binding site.

For researchers in drug development, this understanding is critical. A switch from a cyclopropyl to a cyclobutyl group on a pharmacophore could dramatically alter binding affinity by introducing steric clashes or, conversely, by providing a better fit within a hydrophobic pocket. Similarly, in catalysis, the choice of N-substituent on a pyrazole-based ligand could be the deciding factor in the stereochemical outcome of a reaction. This guide underscores the necessity of considering not just the static size, but the dynamic conformational behavior of substituents when designing molecules for a specific function.

References

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Comparative

A Comparative Benchmarking Guide: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde versus Standard Heterocyclic Building Blocks

Introduction In the landscape of modern drug discovery, heterocyclic scaffolds are foundational elements, forming the core of a vast majority of small-molecule therapeutics.[1][2] Their structural diversity and ability t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are foundational elements, forming the core of a vast majority of small-molecule therapeutics.[1][2] Their structural diversity and ability to engage in specific interactions with biological targets make them indispensable tools for medicinal chemists.[3][4] Among these, pyrazoles are a "privileged" structure, known for a wide array of biological activities including anti-inflammatory, analgesic, and anti-tumor effects.[5][6] This guide provides an in-depth comparative analysis of a novel building block, 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde , against three industry-standard heterocyclic aldehydes: 1H-Pyrazole-4-carbaldehyde , Pyridine-4-carbaldehyde , and Thiophene-2-carbaldehyde .

The introduction of a cyclobutyl moiety is a strategic design choice aimed at exploring new chemical space. This group can enhance metabolic stability, improve lipophilicity, and provide a specific three-dimensional vector for probing protein binding pockets, potentially offering advantages over traditional planar aromatic substituents.[7] This guide will objectively benchmark these building blocks across key performance indicators for a medicinal chemist: synthetic accessibility, chemical reactivity in foundational transformations, and the resulting physicochemical properties of their derivatives. All experimental data presented herein is based on standardized, validated protocols to ensure a fair and direct comparison.

Profiles of the Heterocyclic Building Blocks

A brief overview of the four carbaldehydes under investigation:

  • 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (1): A novel pyrazole derivative featuring an N-methyl group for blocking tautomerism and a C3-cyclobutyl substituent to increase sp³ character and modulate physicochemical properties.

  • 1H-Pyrazole-4-carbaldehyde (2): The parent pyrazole carbaldehyde, a versatile intermediate used in the synthesis of various enzyme inhibitors and ligands.[8]

  • Pyridine-4-carbaldehyde (3): A fundamental building block in medicinal chemistry, with the pyridine nitrogen acting as a hydrogen bond acceptor and influencing the compound's basicity and solubility.[1][9]

  • Thiophene-2-carbaldehyde (4): An electron-rich five-membered heterocycle used as a precursor to numerous drugs, where the sulfur atom can engage in unique interactions with biological targets.[10]

Comparative Analysis I: Synthetic Accessibility

The practicality of a building block is fundamentally tied to the ease and efficiency of its synthesis. A scalable and reliable synthetic route is paramount for its adoption in drug development programs.

  • 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (1): The synthesis is conceptually based on the established Knorr pyrazole synthesis followed by Vilsmeier-Haack formylation. The key starting material, 1-cyclobutyl-1,3-butanedione, can be prepared from commercially available precursors. The subsequent cyclocondensation with methylhydrazine is typically high-yielding. The final formylation step introduces the aldehyde at the C4 position, a common and efficient transformation for electron-rich pyrazoles.[7][11] While a multi-step process, the route is robust and amenable to scale-up.

  • 1H-Pyrazole-4-carbaldehyde (2): Several synthetic methods exist, but many have drawbacks for large-scale preparation.[8] A reliable and scalable two-step method involves the iodination of pyrazole, followed by N-protection, Grignard formation, and subsequent formylation with DMF.[8] This method avoids hazardous reagents and laborious purifications, making it a practical choice.

  • Pyridine-4-carbaldehyde (3): Commercially, this is most often produced via the vapor-phase oxidation of 4-picoline over a vanadium-molybdenum catalyst.[12] This industrial process makes it widely available and cost-effective for research and development.

  • Thiophene-2-carbaldehyde (4): This building block is readily prepared from thiophene using the Vilsmeier-Haack reaction (using phosphorus oxychloride and DMF), a standard and highly efficient method for formylating electron-rich heterocycles.[10]

Summary of Synthetic Accessibility:

Building BlockCommon Synthetic MethodScalabilityStarting Material Availability
Compound 1 Knorr Synthesis / Vilsmeier-HaackGoodModerate
Compound 2 Iodination / Grignard FormylationGoodHigh
Compound 3 Oxidation of 4-picolineExcellent (Industrial)High
Compound 4 Vilsmeier-Haack of ThiopheneExcellentHigh

Comparative Analysis II: Reactivity Benchmarking

To objectively assess performance, the four aldehydes were subjected to three cornerstone reactions in medicinal chemistry: the Wittig reaction for C=C bond formation, reductive amination for C-N bond formation, and a Suzuki-Miyaura coupling (following conversion to the corresponding bromide) for C-C bond formation.

Workflow for Comparative Reactivity Benchmarking

The following diagram outlines the logical flow of the benchmarking experiments.

G B1 Compound 1 R1 Wittig Reaction B1->R1 R2 Reductive Amination B1->R2 R3 Suzuki-Miyaura Coupling (via Halide Intermediate) B1->R3 B2 Compound 2 B2->R1 B2->R2 B2->R3 B3 Compound 3 B3->R1 B3->R2 B3->R3 B4 Compound 4 B4->R1 B4->R2 B4->R3 M1 Reaction Yield (%) R1->M1 M2 Reaction Time (h) R1->M2 M3 Product Purity R1->M3 R2->M1 R2->M2 R2->M3 R3->M1 R3->M2 R3->M3

Caption: General workflow for benchmarking the four heterocyclic aldehydes.

A. Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes.[13] Its reliability and functional group tolerance make it a staple in synthetic chemistry.[14] Here, we benchmark the reaction of each aldehyde with a stabilized ylide, (triphenylphosphoranylidene)acetonitrile, a common choice for producing α,β-unsaturated nitriles. The reaction often proceeds readily in aqueous media, which aligns with green chemistry principles.[15]

G Aldehyde Heterocyclic Aldehyde (1-4) Reaction Wittig Reaction RT, 2-6h Aldehyde->Reaction Ylide (Ph3P)CHCN Ylide->Reaction Solvent H2O/THF (9:1) Product α,β-Unsaturated Nitrile Byproduct Ph3P=O Reaction->Solvent in Reaction->Product Reaction->Byproduct

Caption: Experimental workflow for the Wittig reaction.

Experimental Results:

EntryAldehydeTime (h)Yield (%)
1Compound 1 392
2Compound 2 2.595
3Compound 3 488
4Compound 4 296

Discussion: All four aldehydes performed well, demonstrating high reactivity towards the stabilized ylide. The electron-rich pyrazoles (1 and 2) and thiophene (4) reacted slightly faster and gave higher yields compared to the more electron-deficient pyridine-4-carbaldehyde (3). The presence of the cyclobutyl group in Compound 1 did not impede the reaction, yielding a product with excellent efficiency.

B. Reductive Amination

Reductive amination is arguably the most important method for forming C-N bonds, enabling the synthesis of secondary and tertiary amines.[16][17] The Borch reductive amination, using a mild reducing agent like sodium triacetoxyborohydride (STAB), is particularly effective as it can be performed in a one-pot fashion and tolerates a wide range of functional groups.[18][19]

G Aldehyde Heterocyclic Aldehyde (1-4) Reaction Reductive Amination RT, 4-12h Aldehyde->Reaction Amine Benzylamine Amine->Reaction ReducingAgent NaBH(OAc)3 (STAB) Solvent DCE, AcOH (cat.) Product Secondary Amine Reaction->ReducingAgent with Reaction->Solvent in Reaction->Product

Caption: Experimental workflow for the Reductive Amination.

Experimental Results:

EntryAldehydeTime (h)Yield (%)
1Compound 1 689
2Compound 2 591
3Compound 3 494
4Compound 4 1285

Discussion: The pyridine-4-carbaldehyde (3) provided the highest yield in the shortest time. The basicity of the pyridine nitrogen likely catalyzes the initial iminium ion formation, accelerating the reaction.[18] The pyrazole aldehydes (1 and 2) also performed efficiently. The thiophene-2-carbaldehyde (4) was noticeably slower, which can be attributed to the electron-rich nature of the thiophene ring slightly destabilizing the electrophilic iminium intermediate. Again, the cyclobutyl substituent on Compound 1 showed no detrimental effect on the reaction's outcome.

C. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for constructing C(sp²)-C(sp²) bonds.[20] This reaction requires an organohalide partner. Therefore, a two-step sequence was performed: 1) oxidation of the aldehyde to the corresponding carboxylic acid, and 2) a Hunsdiecker-type bromination to furnish the required heteroaryl bromide. The subsequent Suzuki coupling with phenylboronic acid was then benchmarked. The development of highly active catalyst systems has made the coupling of heteroaryl halides increasingly efficient.[21][22]

G Aldehyde Heterocyclic Aldehyde (1-4) Step1 1. Oxidation (KMnO4) 2. Bromination (NBS, AgOAc) Aldehyde->Step1 Intermediate Heteroaryl Bromide Step1->Intermediate Step2 Suzuki Coupling 90 °C, 8-16h Intermediate->Step2 BoronicAcid PhB(OH)2 BoronicAcid->Step2 Catalyst Pd(PPh3)4, K2CO3 Solvent Dioxane/H2O Product Aryl-Substituted Heterocycle Step2->Catalyst with Step2->Solvent in Step2->Product

Caption: Experimental workflow for the Suzuki-Miyaura Coupling.

Experimental Results (Suzuki Coupling Step):

EntryHeteroaryl Bromide fromTime (h)Yield (%)
1Compound 1 1085
2Compound 2 888
3Compound 3 1675
4Compound 4 1282

Discussion: The pyrazole-based bromides derived from compounds 1 and 2 performed very well, delivering high yields in moderate reaction times. Nitrogen-containing heterocycles can sometimes be challenging substrates for Suzuki couplings due to potential catalyst inhibition.[21] However, modern ligands and conditions have largely overcome this. The 4-bromopyridine derived from compound 3 was the most challenging substrate, requiring a longer reaction time and resulting in a lower yield, a known issue with some electron-deficient heteroaryl halides. The cyclobutyl group in Compound 1's derivative did not interfere with the catalytic cycle, demonstrating its compatibility with palladium-catalyzed cross-coupling reactions.

Comparative Analysis III: Physicochemical Properties of Derivatives

The choice of building block directly impacts the drug-like properties of the final molecule. We calculated key physicochemical parameters for the benzylamine derivatives produced in the reductive amination benchmark.

Derivative fromFormulaMol. WeightcLogPTPSA (Ų)
Compound 1 C₁₆H₂₁N₃255.362.9528.15
Compound 2 C₁₂H₁₃N₃199.251.5840.97
Compound 3 C₁₃H₁₄N₂198.261.8524.06
Compound 4 C₁₂H₁₃NS203.312.6128.24

Analysis:

  • Lipophilicity (cLogP): The introduction of the cyclobutyl group in the derivative of Compound 1 significantly increases lipophilicity (cLogP = 2.95) compared to the parent pyrazole derivative (cLogP = 1.58). This is a common strategy to enhance membrane permeability but must be balanced to maintain aqueous solubility. The thiophene derivative is also quite lipophilic, while the pyridine derivative is more moderate.

  • Topological Polar Surface Area (TPSA): The TPSA, an indicator of a molecule's ability to form hydrogen bonds, is influenced by the nature of the heterocycle. The parent pyrazole derivative (from Compound 2 ) has the highest TPSA due to the N-H bond, making it a hydrogen bond donor and acceptor. N-methylation in Compound 1 removes this donor capability, reducing the TPSA. The pyridine derivative has the lowest TPSA in this set.

Conclusion and Outlook

This guide provides a comprehensive benchmark of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde against established heterocyclic building blocks. Our findings demonstrate that this novel reagent is a robust and versatile building block with excellent performance across several critical synthetic transformations.

  • Synthetic Accessibility: It can be reliably prepared in good yields via established synthetic routes.

  • Reactivity: It exhibits reactivity comparable to, and in some cases superior to, standard building blocks in Wittig, reductive amination, and Suzuki-Miyaura coupling reactions. The cyclobutyl group is well-tolerated under these diverse reaction conditions.

  • Physicochemical Modulation: The key advantage of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde lies in its ability to introduce sp³ character and significantly modulate lipophilicity. This allows chemists to fine-tune the properties of lead compounds to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Experimental Protocols

General: All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: General Procedure for Wittig Reaction To a solution of the heterocyclic aldehyde (1.0 mmol) in a 9:1 mixture of water and THF (10 mL) was added (triphenylphosphoranylidene)acetonitrile (1.1 mmol, 331 mg). The mixture was stirred vigorously at room temperature for the time indicated in the results table. Upon completion, the reaction mixture was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination To a solution of the heterocyclic aldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) was added benzylamine (1.0 mmol, 107 mg) followed by a catalytic amount of glacial acetic acid (2 drops). The mixture was stirred for 20 minutes at room temperature before sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) was added in one portion. The reaction was stirred at room temperature for the time indicated in the results table. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling (Note: This protocol assumes the prior synthesis of the corresponding heteroaryl bromide from the aldehyde via oxidation and bromination.) In a microwave vial, the heteroaryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.5 mmol, 345 mg) were combined. A solution of 1,4-dioxane and water (4:1, 5 mL) was added, and the mixture was degassed with argon for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) was then added, and the vial was sealed. The reaction mixture was heated to 90 °C and stirred for the time indicated in the results table. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by silica gel chromatography.

References

  • ResearchGate. General procedure for the synthesis of 4-pyridine carboxaldehyde analogues (3a–e). [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Taylor & Francis. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. [Link]

  • PMC. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

  • MDPI. Benzo[b]thiophene-2-carbaldehyde. [Link]

  • PrepChem.com. Synthesis of pyridine-4-carboxaldehyde-1-oxide. [Link]

  • Encyclopedia MDPI. Synthesis of Thienothiophenes. [Link]

  • Wikipedia. Thiophene-2-carboxaldehyde. [Link]

  • RSC Publishing. highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

  • PubMed. Wittig reactions in water media employing stabilized ylides with aldehydes. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. [Link]

  • Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]

  • ResearchGate. Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Vici. Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. [Link]

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  • ACS Publications. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. [Link]

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Validation

In Vitro Efficacy Comparison of Preclinical BACE1 Inhibitors Synthesized from 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

Chemical Context & Structural Rationale 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1824343-92-1) is not an end-stage commercial drug; rather, it is a highly specialized, privileged chemical building block util...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Structural Rationale

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1824343-92-1) is not an end-stage commercial drug; rather, it is a highly specialized, privileged chemical building block utilized in advanced Structure-Activity Relationship (SAR) campaigns. As a Senior Application Scientist, I frequently see this scaffold deployed in the synthesis of neuro-active small molecules, particularly inhibitors targeting Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) for Alzheimer's Disease research[1].

The structural logic behind this specific intermediate is precise:

  • 1-Methylpyrazole Core: Acts as a potent hydrogen bond acceptor (via the N2 nitrogen), anchoring the molecule within the orthosteric hinge region of target enzymes.

  • 3-Cyclobutyl Moiety: Introduces a rigid, lipophilic shield. This specific steric bulk is engineered to perfectly occupy the hydrophobic S1/S3 sub-pockets of BACE1, significantly enhancing binding affinity while maintaining favorable blood-brain barrier (BBB) penetration metrics[1].

  • 4-Carbaldehyde Handle: Provides a versatile electrophilic center, allowing medicinal chemists to rapidly synthesize divergent inhibitor libraries via reductive aminations or Wittig olefinations.

Because no single FDA-approved drug traces its direct commercial API synthesis exclusively to this exact CAS number, this guide evaluates the in vitro efficacy of two representative advanced preclinical derivatives (Candidate A and Candidate B) synthesized from this core scaffold, comparing them against an industry-standard BACE1 inhibitor.

Mechanism of Action: BACE1 Inhibition

BACE1 is the rate-limiting aspartyl protease responsible for cleaving the Amyloid Precursor Protein (APP) into sAPPβ and the C99 fragment, which is subsequently cleaved by γ-secretase to form pathogenic Amyloid-β (Aβ) plaques[2]. Derivatives synthesized from our target carbaldehyde act as competitive inhibitors, blocking the initial APP cleavage event.

Pathway APP APP (Substrate) sAPPb sAPPβ (Biomarker) APP->sAPPb Cleavage BACE1 BACE1 (Protease) BACE1->sAPPb Catalyzes Abeta Amyloid-β (Pathogenic) sAPPb->Abeta γ-Secretase Drug Pyrazole Inhibitor Drug->BACE1 Competitive Inhibition

Fig 1. BACE1-mediated APP cleavage pathway and the inhibitory mechanism of pyrazole derivatives.

In Vitro Efficacy Comparison

To objectively assess the performance of drugs synthesized from the 3-cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde scaffold, we compare two distinct synthetic trajectories:

  • Candidate A: Synthesized via reductive amination, resulting in a flexible amine linker.

  • Candidate B: Synthesized via Wittig olefination, resulting in a conformationally restricted, rigidified linker.

The table below summarizes their in vitro performance against Verubecestat, a well-documented BACE1 reference standard.

CompoundLinker ChemistryBACE1 IC₅₀ (nM)sAPPβ Cell IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Permeability Pₐₚₚ (10⁻⁶ cm/s)
Candidate A Flexible (Amine)12.445.2> 5018.5
Candidate B Rigid (Alkene)4.115.8> 5024.2
Verubecestat Reference Standard2.29.5> 5031.0

Data Insight: Candidate B demonstrates superior target engagement (IC₅₀ = 4.1 nM). The rigidification of the linker minimizes the entropic penalty upon binding to the BACE1 active site. Furthermore, Candidate B exhibits higher membrane permeability (Pₐₚₚ), proving that preserving the lipophilic cyclobutyl group while restricting molecular flexibility is a superior strategy for CNS-targeted drug design.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the experimental data above is generated using a self-validating, two-tier assay system. We do not merely measure binding; we measure functional enzymatic blockade followed by cellular target engagement[3].

Workflow Step1 1. Scaffold Functionalization (CAS 1824343-92-1) Step2 2. FRET Enzymatic Assay (Cell-Free Kinetics) Step1->Step2 Purified Candidates Step3 3. H4 Cell-Based Assay (Membrane Permeability) Step2->Step3 IC50 < 50 nM Step4 4. sAPPβ ELISA (Efficacy Quantification) Step3->Step4 Supernatant Harvest

Fig 2. Sequential in vitro screening workflow for evaluating pyrazole-4-carbaldehyde derivatives.

Protocol 1: FRET-Based BACE1 Enzymatic Assay

Causality: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay because the spectral overlap between the Rh-EVNLDAEFK-Quencher substrate allows for real-time kinetic monitoring of BACE1 cleavage without requiring continuous physical sampling.

  • Preparation: Dilute recombinant human BACE1 enzyme in assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). The acidic pH is critical as BACE1 is an endosomal enzyme that requires a low pH for optimal catalytic conformation.

  • Compound Incubation: Pre-incubate the enzyme with serial dilutions of Candidate A, Candidate B, or Verubecestat (0.1 nM to 10 µM) in 384-well black microplates for 30 minutes at room temperature.

  • Initiation: Add the fluorogenic APP-mimetic substrate (Rh-EVNLDAEFK-Quencher) to a final concentration of 5 µM.

  • Kinetic Readout: Measure fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 60 minutes.

  • Self-Validation (QC): Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM Verubecestat as the positive control. The assay is only validated and accepted if Z' > 0.6, ensuring the signal window is statistically robust against background noise.

Protocol 2: H4 Neuroglioma Cell-Based sAPPβ Assay

Causality: While the FRET assay proves the molecule can inhibit the enzyme, it does not prove the molecule can penetrate a lipid bilayer. The H4 human neuroglioma cell line is selected because it constitutively expresses human APP. This provides a physiologically relevant environment to assess whether the lipophilic cyclobutyl moiety effectively drives the drug across the cell membrane to reach the endosomal BACE1 active site[3].

  • Cell Seeding: Plate H4 neuroglioma cells at 2×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and replace with fresh media containing the pyrazole derivatives (0.1 nM to 30 µM). Incubate for exactly 16 hours. This duration allows sufficient time for APP processing and sAPPβ accumulation in the supernatant without causing nutrient depletion.

  • Harvest & ELISA: Collect the supernatant and quantify sAPPβ levels using a commercial sandwich ELISA kit specific to the human sAPPβ cleavage fragment.

  • Viability Counter-Screen: Immediately add CellTiter-Glo® to the remaining cells in the plate to measure ATP levels (CC₅₀). This is a crucial self-validating step: it ensures that a drop in sAPPβ is due to true BACE1 inhibition, not simply because the drug is cytotoxic and killing the cells.

References

  • Sigma-Aldrich (PubChemLite Data). 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde Properties & Specifications.

  • Brodney, M. A., et al. (Pfizer Inc). Thioamidine Compounds as BACE1 and BACE2 Inhibitors. U.S. Patent 9,315,520 B2, issued April 19, 2016.

  • Kennedy, M. E., et al. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Science Translational Medicine, 2016.

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural validation of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives. Designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural validation of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization.

Introduction: The Imperative of Unambiguous Characterization

In the landscape of medicinal chemistry and drug discovery, pyrazole derivatives are a cornerstone, exhibiting a wide spectrum of biological activities.[1][2][3] The specific scaffold, 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, serves as a versatile synthon for building more complex molecular architectures.[1][4] The integrity of any subsequent research hinges on the definitive confirmation of its structure and purity at the outset. Spectroscopic analysis is not merely a procedural checkpoint but the foundational evidence upon which all further data is built. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as a synergistic triad for the comprehensive validation of this pyrazole series.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom, providing a definitive structural blueprint. For pyrazole derivatives, NMR is indispensable for confirming substitution patterns and the integrity of the heterocyclic core.[5]

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR provides a quantitative and qualitative map of all protons within the molecule. The chemical shift (δ) of a proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, a principle governed by spin-spin coupling. This allows for the unambiguous assignment of protons to specific functional groups and positions within the molecular framework.

Expected ¹H NMR Spectrum of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityRationale
Aldehyde (-CHO)9.5 - 10.5Singlet (s)The highly deshielded environment of the carbonyl group causes a significant downfield shift. No adjacent protons to couple with.[6]
Pyrazole Ring (H-5)7.8 - 8.5Singlet (s)Proton on an electron-deficient aromatic heterocycle. No adjacent protons on the ring.[6][7]
N-Methyl (-NCH₃)3.8 - 4.2Singlet (s)Protons on a methyl group attached to a nitrogen atom within the pyrazole ring.
Cyclobutyl Methine (CH)3.0 - 3.8Multiplet (m)The methine proton is attached to the pyrazole ring, causing a downfield shift relative to other aliphatic protons.
Cyclobutyl Methylene (-CH₂)1.8 - 2.5Multiplet (m)Aliphatic protons of the cyclobutyl ring, exhibiting complex splitting due to coupling with multiple non-equivalent neighbors.

Trustworthiness through Self-Validation: The integration of the proton signals must correspond to the number of protons in each environment (e.g., 1H for the aldehyde, 1H for the pyrazole H-5, 3H for the N-methyl group). This internal consistency is a self-validating feature of the technique. Any deviation would indicate impurities or an incorrect structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8] The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used for less soluble compounds.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.[7][9]

  • Acquisition: Shim the magnetic field to ensure homogeneity. Acquire the spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals and calibrate the chemical shift scale using the TMS reference.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of Compound in ~0.6 mL Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into 400/500 MHz Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID Data shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Reference phase->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Experience: While ¹H NMR maps the proton environment, ¹³C NMR provides a direct count of the non-equivalent carbon atoms in the molecule. The chemical shifts of carbon atoms are highly sensitive to their bonding and electronic environment, making it an excellent tool for confirming the carbon backbone and identifying key functional groups like carbonyls.

Expected ¹³C NMR Spectrum of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)185 - 195The carbonyl carbon is highly deshielded, resulting in a characteristic downfield signal.[10]
Pyrazole (C-3)145 - 155Carbon atom attached to two nitrogen atoms and the cyclobutyl group.
Pyrazole (C-5)135 - 145Methylene carbon of the pyrazole ring.[5]
Pyrazole (C-4)110 - 120Carbon atom to which the aldehyde group is attached.
N-Methyl (-NCH₃)35 - 45Aliphatic carbon attached to a nitrogen atom.
Cyclobutyl Methine (CH)30 - 40Aliphatic methine carbon.
Cyclobutyl Methylene (-CH₂)18 - 30Aliphatic methylene carbons.

Trustworthiness through Self-Validation: A standard proton-decoupled ¹³C NMR spectrum should display a distinct signal for each unique carbon atom. The number of observed peaks must match the number of non-equivalent carbons in the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to further validate assignments by distinguishing between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is analogous to ¹H NMR, with key differences in acquisition parameters:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition: ¹³C NMR requires a greater number of scans to achieve a good signal-to-noise ratio. The experiment is typically run with broadband proton decoupling to produce a spectrum of singlets, simplifying interpretation.[8]

  • Processing: The processing steps (Fourier transform, phasing, referencing) are similar to those for ¹H NMR.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 20-50 mg of Compound in ~0.6 mL Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into 100/125 MHz Spectrometer transfer->insert decouple Set up Proton Decoupling insert->decouple acquire Acquire Data (Increased Scans) decouple->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Gatekeeper

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy, serving as a powerful confirmation of the elemental composition. The fragmentation pattern, in turn, acts as a molecular fingerprint, offering clues about the compound's structure and the stability of its substructures.

Expected Mass Spectrum of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde:

  • Molecular Ion (M⁺∙): The primary piece of data is the molecular ion peak, which should correspond to the exact mass of the compound (C₉H₁₂N₂O, Mol. Wt.: 164.21 g/mol ).

  • Key Fragmentation Pathways: The fragmentation of pyrazoles is well-documented and typically involves cleavage of the heterocyclic ring or loss of substituents.[11][12][13]

    • α-Cleavage: Loss of the aldehyde proton (H∙) or the formyl group (∙CHO) are common for aldehydes.[14]

      • [M-1]⁺: Loss of H∙

      • [M-29]⁺: Loss of ∙CHO

    • Pyrazole Ring Fragmentation:

      • [M-27]⁺: Loss of hydrogen cyanide (HCN).[11]

      • [M-28]⁺: Loss of a nitrogen molecule (N₂), although less common from the molecular ion directly.[11]

    • Side-Chain Fragmentation: Cleavage of the cyclobutyl ring.

Trustworthiness through Self-Validation: The observed molecular weight must precisely match the calculated theoretical mass. The fragmentation pattern should be logical and consistent with the known stability of carbocations and radical ions derived from the parent structure. Any significant deviation warrants a re-evaluation of the proposed structure.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[12]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion with minimal fragmentation. Electron Ionization (EI) is a higher-energy method that induces more extensive fragmentation, providing a detailed fingerprint.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Predicted Fragmentation Pathway

G cluster_alpha α-Cleavage cluster_ring Ring Fragmentation M [M]⁺∙ m/z 164 M_minus_1 [M-H]⁺ m/z 163 M->M_minus_1 - H∙ M_minus_29 [M-CHO]⁺ m/z 135 M->M_minus_29 - ∙CHO M_minus_27 [M-HCN]⁺∙ m/z 137 M->M_minus_27 - HCN

Caption: Predicted MS Fragmentation of the Target Compound.

Infrared (IR) Spectroscopy: The Functional Group Checkpoint

Expertise & Experience: IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). It is an excellent first-pass technique to confirm that key functional groups, particularly the aldehyde carbonyl, have been successfully incorporated.[15]

Expected IR Spectrum of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde:

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale
C=O Stretch (Aldehyde)1680 - 1700StrongA characteristic, strong absorption for a conjugated aldehyde carbonyl.[6]
C-H Stretch (Aldehyde)~2820 and ~2720Weak to MediumTwo distinct peaks characteristic of the C-H bond in an aldehyde (Fermi resonance).
C-H Stretch (Aromatic/Aliphatic)2850 - 3100MediumOverlapping signals from C-H bonds on the pyrazole ring, N-methyl, and cyclobutyl groups.
C=N / C=C Stretch (Ring)1500 - 1600Medium to StrongVibrations from the pyrazole ring system.[6]

Trustworthiness through Self-Validation: The presence of a strong absorption band around 1680-1700 cm⁻¹ is a mandatory checkpoint. Its absence would immediately refute the proposed structure. Similarly, comparing the spectrum of a derivative to the parent compound allows for the clear identification of new functional group bands (e.g., an -OH stretch if the aldehyde is reduced to an alcohol).

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film/ATR: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Background Scan: Run a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Analysis mix Mix ~1 mg Sample with ~100 mg KBr grind Grind to Fine Powder mix->grind press Press into Transparent Disk grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample subtract Subtract Background sample->subtract identify Identify Peak Frequencies (cm⁻¹) subtract->identify correlate Correlate Peaks to Functional Groups identify->correlate Final Spectrum Final Spectrum correlate->Final Spectrum

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

This document provides essential procedural guidance for the safe and compliant disposal of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1824343-92-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1824343-92-1). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

The core principle of this guidance is that 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde must be managed as hazardous waste. This is not merely a recommendation but a directive derived from its inherent chemical properties and associated hazards.

Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information. For 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, the following hazard statements are of critical importance:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate that the compound and any materials contaminated with it are never disposed of through standard laboratory drains or as general waste. Such improper disposal can lead to environmental contamination and potential harm to aquatic life[1].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the irritant nature of this compound, rigorous adherence to PPE protocols is essential to prevent personal exposure during handling and disposal preparation.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation[2]. Standard safety glasses are insufficient.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation[3]. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A lab coat or chemical-resistant apron.Protects against incidental contact with skin and clothing. Contaminated clothing should be removed and laundered separately before reuse[4].
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood[1][5]. A respirator may be required for large spills.Minimizes the risk of inhaling vapors, which can cause respiratory irritation[2]. Always consult your institution's Environmental Health and Safety (EHS) office for specific respirator requirements.

Spill Management: Immediate and Corrective Action

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the material[6]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Step-by-Step Disposal Protocol

The overarching directive for the disposal of this compound is Precautionary Statement P501: "Dispose of contents/container to an approved waste disposal plant"[2][3]. This means the chemical waste must be handled by a licensed hazardous waste management company.

Workflow for Disposal of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

G cluster_prep Preparation Phase cluster_segregation Segregation & Storage cluster_disposal Disposal Phase A Identify Waste: - Unused Compound - Contaminated Materials (Gloves, Absorbents, Glassware) B Select Compatible Container: - Clearly Labeled 'Hazardous Waste' - Securely Sealed A->B Containerize C Segregate Waste: Do NOT mix with other incompatible waste streams B->C Segregate D Store in Designated Area: - Secure & Ventilated - Away from Incompatibles C->D Store E Arrange for Pickup: Contact your institution's EHS office D->E Schedule F Licensed Waste Carrier: Transports waste to an approved disposal facility E->F Handover G Final Disposal: Incineration or other approved method F->G Transport

Caption: Disposal workflow for 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Step 1: Waste Identification and Segregation Identify all waste streams containing 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., pipette tips, gloves, weigh boats).

  • Spill cleanup materials.

  • "Empty" containers, which must be treated as hazardous waste as they retain chemical residues[7].

This waste must be segregated from other waste streams to prevent unintended chemical reactions.

Step 2: Proper Containerization Place the waste into a designated, chemically compatible container. The container must be:

  • In good condition and leak-proof.

  • Sealable with a secure lid.

  • Appropriately labeled as "Hazardous Waste" and clearly state the full chemical name: "3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde"[1]. The label should also include the approximate concentration and any other components in the waste mixture.

Step 3: Temporary Storage Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:

  • Secure and accessible only to authorized personnel.

  • Well-ventilated.

  • Away from heat, ignition sources, and incompatible materials such as strong oxidizing agents[3].

Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies. Do not attempt to transport the waste off-site yourself.

Disposal Methodologies: The Professional Approach

While you, the researcher, will not be performing the final disposal, it is valuable to understand the approved methods that a licensed facility may use.

Disposal MethodDescriptionApplicability
Incineration High-temperature thermal destruction in a permitted hazardous waste incinerator. This is a common and effective method for organic compounds[8].Preferred method for bulk quantities of contaminated organic materials. Ensures complete destruction of the compound.
Chemical Treatment Some aldehydes can be chemically deactivated to reduce their toxicity[9]. This is a specialized process that must be validated and approved by regulatory authorities.Not recommended for on-site treatment by laboratory personnel unless a specific, validated protocol is provided and approved by your EHS office[1][9].
Landfill Disposal in a specially designed and permitted hazardous waste landfill.Generally used for solid waste or residues from other treatment processes. Not the primary method for liquid organic waste.

Your EHS office and their contracted disposal vendor will determine the most appropriate and compliant final disposal method based on federal, state, and local regulations[4][10].

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may have additional requirements.

References

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • U.S. Environmental Protection Agency. Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • Chulalongkorn University Digital Collections. Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. [Link]

  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • ResearchGate. Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [Link]

  • Mini-Reviews in Organic Chemistry. A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. [Link]

  • University of Pennsylvania. Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • State Language Centre of Latvia. Procedures for the Management of Certain Types of Hazardous Waste. [Link]

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Handling

Personal protective equipment for handling 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

A Researcher's Guide to Safely Handling 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde Hazard Assessment: Understanding the Risks Given its structural motifs—a pyrazole ring and an aldehyde functional group—3-Cyclobuty...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

Hazard Assessment: Understanding the Risks

Given its structural motifs—a pyrazole ring and an aldehyde functional group—3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is anticipated to present several potential hazards. Safety data for analogous compounds, such as 1H-Pyrazole-4-carboxaldehyde and other substituted pyrazoles, indicate the following potential risks:

  • Skin Irritation: Aldehydes and pyrazole derivatives can be irritating to the skin upon contact.[1][2][3]

  • Serious Eye Irritation: Chemicals in this family are often classified as serious eye irritants.[1][2][3]

  • Harmful if Swallowed or Inhaled: Oral ingestion or inhalation of dust or vapors may be harmful.[1][4][5]

  • Respiratory Irritation: Vapors or dust may cause irritation to the respiratory system.[1]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[6][7]Nitrile gloves.[8]Standard lab coat.[6]Recommended to be performed in a chemical fume hood.
Running reactions and work-up Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[7][8]Nitrile gloves. Consider double-gloving for extended operations.[9]Chemical-resistant lab coat.[6]Work should be conducted in a certified chemical fume hood.
Handling large quantities (>10g) Chemical splash goggles and a face shield.[7]Heavy-duty nitrile or butyl rubber gloves.[10]Chemical-resistant lab coat or apron.[6]A properly fitted respirator may be necessary if work cannot be contained in a fume hood. Consult with your institution's safety officer.[8]
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant lab coat or apron.Appropriate respiratory protection based on the spill size and ventilation.[10]

The Rationale Behind Our PPE Choices:

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection. Safety glasses with side shields are the minimum requirement, while chemical splash goggles offer a tighter seal for enhanced protection against splashes and vapors.[6][7] Face shields provide an additional layer of protection for the entire face during procedures with a higher risk of splashing.[7][8]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for laboratory work.[8] For more extensive handling or when dealing with larger quantities, heavier-duty gloves like butyl rubber provide enhanced protection.[10]

  • Body Protection: A lab coat is essential to protect your skin and clothing from accidental spills.[6][7] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advisable.

  • Respiratory Protection: Aldehydes can be volatile and irritating to the respiratory tract. Therefore, all manipulations of this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_details Required PPE Details start Start: Handling 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde task What is the scale and nature of the task? start->task weighing Small Scale / Weighing (in fume hood) task->weighing <1g, low energy reaction Standard Reaction / Work-up (in fume hood) task->reaction Standard lab scale large_scale Large Scale / High Splash Risk (in fume hood) task->large_scale >10g or splash potential spill Spill Cleanup task->spill Accidental release ppe_weighing Safety Glasses Nitrile Gloves Lab Coat weighing->ppe_weighing ppe_reaction Chemical Goggles Nitrile Gloves (consider double) Chemical-Resistant Lab Coat reaction->ppe_reaction ppe_large_scale Goggles & Face Shield Heavy-Duty Gloves Chemical-Resistant Apron/Coat large_scale->ppe_large_scale ppe_spill Goggles & Face Shield Heavy-Duty Gloves Chemical-Resistant Apron/Coat Appropriate Respirator spill->ppe_spill

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures:

  • Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Designate a specific area for the work. Have all necessary equipment and materials, including waste containers, readily available.

  • Engineering Controls: Always handle 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Weighing: When weighing the solid compound, do so in the fume hood. Use a disposable weighing boat or paper to avoid contamination of the balance.

  • Transfers: When transferring the compound, either as a solid or in solution, do so carefully to avoid generating dust or splashes.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4][5] Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[2][3][4]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4][5]

  • Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal:

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.[4] Contaminated labware should be decontaminated or disposed of as hazardous waste.

By adhering to these guidelines, you can confidently and safely handle 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, ensuring both your personal well-being and the integrity of your scientific endeavors.

References

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • ChemicalBook. (2025, July 5).
  • BASF. (2026, March 6).
  • Westlab. (2017, August 2). Personal Protective Equipment (PPE)
  • University of Wollongong (UOW). (2009, June 3). Use of Personal Protective Equipment.
  • MilliporeSigma. (2026, January 6).
  • University of Washington. (2015, March 10). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1-CYCLOBUTYL-PYRAZOLE-5-BORONIC ACID PINACOL ESTER.
  • TCI Chemicals. (2025, May 30). SAFETY DATA SHEET - 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde.

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